(R)-BRD3731
Description
Properties
IUPAC Name |
(4R)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRXTIGAQRIAEX-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)CC(C)(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-BRD3731: A Technical Guide to its Mechanism of Action as a Selective GSK3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The document details its molecular interactions, impact on key signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Selective GSK3β Inhibition
This compound functions as a potent and selective inhibitor of the serine/threonine kinase GSK3β.[1][2] GSK3 is a critical regulatory kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway.[1] It exists as two paralogs, GSK3α and GSK3β, which share a high degree of similarity. However, selective inhibition of these paralogs is of significant interest for therapeutic development in various diseases, including neurological disorders, diabetes, and cancer.[1]
This compound exhibits a notable selectivity for GSK3β over GSK3α, as demonstrated by in vitro kinase assays. This selectivity is crucial for dissecting the specific roles of GSK3β in cellular signaling and for developing targeted therapeutics with potentially fewer off-target effects.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays.
| Parameter | Target | Value | Reference |
| IC50 | GSK3β | 15 nM | [1] |
| IC50 | GSK3α | 215 nM | |
| Selectivity | GSK3β vs. GSK3α | ~14-fold | |
| IC50 | GSK3β (D133E mutant) | 53 nM | |
| Kd (cellular context) | GSK3β | 3.3 µM |
Table 1: In vitro inhibitory activity and selectivity of BRD3731.
| Cell Line | Treatment | Effect | Concentration | Reference |
| SH-SY5Y | BRD3731 | Inhibition of CRMP2 phosphorylation | 1-10 µM | |
| HL-60 | BRD3731 | Decrease in β-catenin S33/37/T41 phosphorylation | 20 µM | |
| HL-60 | BRD3731 | Induction of β-catenin S675 phosphorylation | 20 µM | |
| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-1β mRNA | 10 µM | |
| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-1β mRNA | 20 µM | |
| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-6 mRNA | 10 µM | |
| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-6 mRNA | 20 µM | |
| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of nitrite production | 10 µM | |
| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of nitrite production | 20 µM | |
| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of nitrite production | 40 µM | |
| SIM-A9 (microglia) | BRD3731 | Enhancement of HO-1 expression | 10 µM | |
| SIM-A9 (microglia) | BRD3731 | Enhancement of HO-1 expression | 20 µM |
Table 2: Cellular effects of BRD3731.
Impact on Signaling Pathways
This compound modulates key signaling pathways primarily through its inhibition of GSK3β.
Wnt/β-Catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK3β is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, this compound prevents the phosphorylation of β-catenin at sites such as S33, S37, and T41. This stabilization of β-catenin allows it to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it acts as a transcriptional co-activator for Wnt target genes.
Nrf2 Signaling Pathway
GSK3β is also known to negatively regulate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Inhibition of GSK3β by this compound can lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro GSK3β Kinase Activity Assay
This assay quantifies the enzymatic activity of GSK3β and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3-specific substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
This compound at various concentrations
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the GSK3β enzyme to each well, except for the negative control.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the GSK3 substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Calculate the IC50 value by plotting the percentage of GSK3β inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of β-Catenin Phosphorylation
This method is used to assess the phosphorylation status of β-catenin in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HL-60)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-β-catenin (S33/37/T41), anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total β-catenin and a loading control to normalize the data.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its mechanism of action, centered on the selective inhibition of GSK3β, leads to the modulation of critical signaling pathways, including the Wnt/β-catenin and Nrf2 pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery. Further investigation into the therapeutic potential of this compound is warranted, particularly in diseases where GSK3β hyperactivity is implicated.
References
(R)-BRD3731: A Selective GSK3β Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and effects in various experimental models. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate its application in research and drug discovery.
Core Properties and Mechanism of Action
This compound is the (R)-enantiomer of BRD3731, a pyrazolodihydropyridine derivative.[1] It functions as an ATP-competitive inhibitor of GSK3β.[2] Glycogen synthase kinase 3 (GSK3) exists as two highly similar paralogs, GSK3α and GSK3β.[3] While dual inhibitors of both isoforms exist, the development of paralog-selective inhibitors like this compound allows for the specific interrogation of GSK3β's roles in cellular pathways.[1]
GSK3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[3] In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of Wnt target genes.
Quantitative Data
The inhibitory activity and selectivity of this compound and its racemic form, BRD3731, have been characterized in various studies. The following tables summarize the key quantitative data.
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) |
| This compound | GSK3β | 1.05 µM | ~6.4-fold |
| GSK3α | 6.7 µM | ||
| BRD3731 | GSK3β | 15 nM | ~14.3-fold |
| GSK3α | 215 nM |
Table 1: In vitro inhibitory activity of this compound and BRD3731 against GSK3 isoforms.
| Cell Line | Compound | Concentration | Effect |
| SH-SY5Y | BRD3731 | 1-10 µM | Inhibition of CRMP2 phosphorylation. |
| HL-60 | BRD3731 | 20 µM | Decrease in β-catenin (S33/37/T41) phosphorylation and induction of β-catenin (S675) phosphorylation. |
| TF-1 | BRD3731 | 10-20 µM | Impaired colony formation. |
| MV4-11 | BRD3731 | 10-20 µM | Increased colony-forming ability. |
| SIM-A9 (microglia) | BRD3731 | 10-40 µM | Significant inhibition of LPS-stimulated nitrite production. |
| 10-20 µM | Significant inhibition of LPS-induced IL-1β and IL-6 mRNA levels. |
Table 2: Cellular effects of BRD3731 in various cell lines.
| Animal Model | Compound | Dosage | Effect |
| Fmr1 Knockout Mice | BRD3731 | 30 mg/kg (i.p.) | Reduction in audiogenic seizures. |
Table 3: In vivo efficacy of BRD3731.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK3β.
Caption: Experimental workflow for determining the IC50 of this compound against GSK3β.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
GSK3β Kinase Assay (IC50 Determination)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory potency of this compound.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In each well of the plate, add the GSK3β enzyme, the assay buffer, and the diluted this compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK3 substrate peptide and ATP. The final ATP concentration should be at or near its Km for GSK3β for competitive inhibitor studies.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. This typically involves a luciferase-based system that measures ATP consumption.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for β-catenin Phosphorylation
This protocol describes the detection of changes in β-catenin phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HL-60)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated β-catenin signal to the total β-catenin and the loading control.
Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic survival and proliferation of cells.
Materials:
-
Cell lines (e.g., TF-1, MV4-11)
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a period that allows for colony formation (e.g., 7-14 days), changing the medium with fresh compound as needed.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution like 10% neutral buffered formalin or methanol.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
The results can be expressed as a percentage of the number of colonies in the vehicle-treated control.
-
Audiogenic Seizure Model in Fmr1 Knockout Mice
This in vivo model is used to evaluate the therapeutic potential of compounds for Fragile X syndrome.
Materials:
-
Fmr1 knockout (KO) mice and wild-type (WT) littermates
-
This compound
-
Vehicle for drug administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)
-
A sound-attenuating chamber
-
A sound source capable of producing a high-intensity alarm (e.g., 120 dB)
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling procedures.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the seizure induction.
-
Seizure Induction:
-
Place a single mouse in the testing chamber and allow for a brief acclimation period.
-
Expose the mouse to a high-intensity acoustic stimulus for a defined duration (e.g., 2 minutes).
-
-
Behavioral Scoring: Observe and score the mouse's behavior during the stimulus presentation. A typical scoring system is as follows:
-
0: No response
-
1: Wild running
-
2: Clonic seizure (uncontrolled muscle twitching)
-
3: Tonic seizure (limb extension)
-
4: Respiratory arrest/death
-
-
Data Analysis: Compare the seizure incidence and severity scores between the this compound-treated and vehicle-treated groups. Statistical analysis can be performed using appropriate non-parametric tests.
Conclusion
This compound is a valuable research tool for investigating the specific functions of GSK3β in health and disease. Its selectivity over GSK3α allows for a more precise dissection of signaling pathways. The data and protocols presented in this guide are intended to support the scientific community in utilizing this compound to advance our understanding of GSK3β biology and to explore its potential as a therapeutic target for a range of disorders, including neurological conditions and cancer.
References
An In-Depth Technical Guide to (R)-BRD3731: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes and disease states. This technical guide provides a comprehensive overview of this compound, including its chemical structure, a detailed synthesis protocol derived from patent literature, extensive quantitative biological data, and a depiction of its role in relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, with the chemical name (R)-N-(3-(dimethylamino)propyl)-5-methyl-N'-((R)-1-phenylpropyl)-[1,1'-biphenyl]-2,4'-dicarboxamide, is a small molecule inhibitor of GSK3. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₃O |
| Molecular Weight | 377.52 g/mol |
| CAS Number | 2056262-08-7 |
| Appearance | White to off-white solid |
Chemical Structure:
Chemical structure diagram of this compound would be displayed here.
(Note: A chemical structure drawing would be inserted here in a final document.)
Synthesis
The synthesis of this compound is detailed in patent US20160375006A1 as compound example 273. The following is a summary of the synthetic route. For a complete, step-by-step experimental protocol, readers are directed to the aforementioned patent document.
Synthetic Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Biological Activity
This compound is a selective inhibitor of GSK3β. Its biological activity has been characterized through various in vitro assays.
Kinase Inhibition
The inhibitory activity of this compound against GSK3 isoforms is presented below.
| Target | IC₅₀ (µM) | Reference |
| GSK3β | 1.05 | [1] |
| GSK3α | 6.7 | [1] |
Cellular Activity
This compound has been shown to modulate downstream targets of GSK3β in cellular contexts.
| Cell Line | Effect | Concentration (µM) | Reference |
| SH-SY5Y | Inhibits phosphorylation of CRMP2 | 1-10 | |
| HL-60 | Decreases β-catenin S33/37/T41 phosphorylation | 20 | |
| SIM-A9 (microglia) | Significant decrease in CD11b mRNA levels | 10-20 | |
| SIM-A9 (microglia) | Significant inhibition of Iba1 mRNA levels | 10-20 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated by its ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
| Cytokine | Inhibition at 10 µM (%) | Inhibition at 20 µM (%) | Reference |
| IL-1β | 75.67 | 92.75 | |
| IL-6 | 42.14 | 54.57 | |
| TNF-α | 40.8 | 62.87 |
Signaling Pathway
GSK3β is a key regulator in multiple signaling pathways. Inhibition of GSK3β by this compound can lead to the modulation of various downstream cellular processes.
GSK3β Signaling Pathway Diagram
Caption: Inhibition of GSK3β by this compound and its downstream effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A general protocol for determining the IC₅₀ of a compound against a kinase is as follows:
-
Reagents and Materials:
-
Recombinant human GSK3β enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound (or test compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add the kinase, substrate, and compound dilutions to the wells of a 384-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. f. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Cytokine Measurement Assay
The following protocol outlines a method for measuring the effect of this compound on cytokine production in microglial cells.
-
Cell Culture:
-
Culture SIM-A9 microglial cells in appropriate media and conditions.
-
-
Treatment: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the LPS-treated control.
Griess Assay for Nitrite Determination
This assay is used to measure nitric oxide (NO) production, an indicator of inflammation.
-
Sample Preparation:
-
Collect cell culture supernatants from treated and control cells as described in the cytokine measurement assay.
-
-
Procedure: a. Add 50 µL of cell culture supernatant to a 96-well plate. b. Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its selectivity and well-characterized biological activity make it a suitable probe for cellular and in vivo studies. This guide provides essential technical information to facilitate the use of this compound in drug discovery and development efforts targeting GSK3β-mediated pathways.
References
(R)-BRD3731: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β, both of which are constitutively active in resting cells and are regulated via inhibition in response to various signaling pathways. This compound has been identified as a useful chemical probe for investigating the specific roles of GSK3β. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated methodologies for studying this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of GSK3. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition leads to the modulation of various signaling pathways where GSK3 plays a critical regulatory role.
Biological Activity and Molecular Targets
The primary molecular targets of this compound are the two isoforms of Glycogen Synthase Kinase 3, GSK3α and GSK3β. It exhibits a preference for GSK3β over GSK3α.
In Vitro Kinase Inhibition
This compound has been characterized by its half-maximal inhibitory concentration (IC50) against GSK3α and GSK3β. The quantitative data for its in vitro kinase inhibitory activity is summarized in the table below.
| Target | IC50 (µM) |
| GSK3β | 1.05[1][2][3] |
| GSK3α | 6.7[1][2] |
Table 1: In vitro inhibitory activity of this compound against GSK3 isoforms.
Cellular Activity
In cellular contexts, the inhibition of GSK3 by this compound leads to the modulation of downstream signaling pathways. Key observed cellular activities include:
-
Modulation of β-catenin Phosphorylation: GSK3β is a key component of the β-catenin destruction complex. Inhibition of GSK3β by this compound is expected to prevent the phosphorylation of β-catenin at Ser33, Ser37, and Thr41, leading to its stabilization and accumulation.
-
Inhibition of CRMP2 Phosphorylation: Collapsin Response Mediator Protein 2 (CRMP2) is a substrate of GSK3β. The phosphorylation of CRMP2 by GSK3β is implicated in the regulation of neuronal polarity and axon outgrowth. Inhibition of GSK3β by this compound would be expected to decrease the phosphorylation of CRMP2.
-
Anti-inflammatory Effects in Microglia: this compound has been shown to exert anti-inflammatory effects in microglial cells. Specifically, it can inhibit the production of pro-inflammatory cytokines.
The following table summarizes the observed effects of a closely related and more potent GSK3β inhibitor, BRD3731, which provides insight into the expected cellular activities of this compound.
| Cell Line | Concentration | Effect | Reference |
| SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation | |
| HL-60 | 20 µM | Decreased β-catenin S33/37/T41 phosphorylation | |
| SIM-A9 (microglia) | 10-40 µM | Significant inhibition of LPS-stimulated nitrite production | |
| SIM-A9 (microglia) | 10-20 µM | Significant inhibition of LPS-induced IL-1β, IL-6, and TNF-α mRNA levels |
Table 2: Cellular activities of the related GSK3β inhibitor BRD3731.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
GSK3β Kinase Assay (In Vitro IC50 Determination)
This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of this compound against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the GSK3β enzyme and GSK3 substrate peptide in kinase assay buffer to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
This compound solution at various concentrations
-
GSK3β enzyme solution
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Add ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated β-catenin
This protocol outlines the procedure for detecting changes in the phosphorylation of β-catenin at Ser33/37/Thr41 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HL-60)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Mouse or rabbit anti-total β-catenin
-
Mouse or rabbit anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-β-catenin, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total β-catenin and a loading control to normalize the data.
Signaling Pathways and Workflows
GSK3 Signaling Pathway
Caption: GSK3β signaling pathway and points of inhibition.
Biochemical Assay Workflow
Caption: Workflow for in vitro GSK3β kinase inhibition assay.
Cellular Western Blot Workflow
References
The Discovery and Development of (R)-BRD3731: A Selective GSK3β Inhibitor
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide range of cellular processes and pathological conditions. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to GSK3β as a Therapeutic Target
Glycogen Synthase Kinase 3 (GSK3) exists as two highly homologous isoforms, GSK3α and GSK3β, which are key regulators in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[1] Dysregulation of GSK3 activity has been linked to a variety of diseases, including type 2 diabetes, cancer, and neurodegenerative disorders such as Alzheimer's disease.[1] Consequently, the development of selective GSK3 inhibitors has been a significant focus of drug discovery efforts. While many dual GSK3α/β inhibitors have been developed, achieving isoform selectivity has been a challenge.[1]
Discovery of this compound
This compound belongs to a class of pyrazolodihydropyridine compounds and was identified through research aimed at developing paralog-selective inhibitors of GSK3 kinases. The racemic compound, BRD3731, was first disclosed in patent US20160375006A1 as a selective GSK3β inhibitor.[2] Subsequent studies isolated the more potent (R)-enantiomer.
Synthesis
The synthesis of the pyrazolodihydropyridine scaffold, from which this compound is derived, is detailed in patent literature (US20160375006A1). A general synthetic scheme involves a multi-step process culminating in the formation of the core heterocyclic structure with subsequent modifications to achieve the final compound. The specific stereoselective synthesis of the (R)-enantiomer would typically involve either a chiral starting material, a chiral auxiliary, or a chiral chromatographic separation of the racemate.
Structure-Activity Relationship (SAR)
The development of BRD3731 and its analogs involved extensive structure-activity relationship studies to optimize potency and selectivity for GSK3β over GSK3α. Key to the selectivity of this class of inhibitors is the exploitation of a single amino acid difference within the ATP-binding site of the two isoforms. The patent US20160375006A1 describes various substitutions on the pyrazolodihydropyridine core and their impact on inhibitory activity.[3] This allowed for the fine-tuning of the molecule to achieve the desired selectivity profile.
Pharmacological Profile
This compound exhibits significant selectivity for GSK3β over GSK3α. There are some discrepancies in the reported IC50 values in the literature, which may be attributed to different assay conditions or the use of the racemic mixture (BRD3731) versus the pure enantiomer (this compound).
| Compound | Target | IC50 | Selectivity (α/β) | Reference |
| BRD3731 (racemate) | GSK3β | 15 nM | 14.3-fold | |
| GSK3α | 215 nM | |||
| This compound | GSK3β | 1.05 µM | 6.4-fold | |
| GSK3α | 6.7 µM |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of GSK3β. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating key signaling pathways.
Wnt/β-Catenin Signaling
In the canonical Wnt signaling pathway, GSK3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes. BRD3731 has been shown to decrease the phosphorylation of β-catenin at Ser33/37/Thr41 in HL-60 cells.
Neuronal Signaling
GSK3β plays a crucial role in neuronal function, and its hyperactivation is implicated in neurodegenerative and neuropsychiatric disorders. One of its key substrates in neurons is the Collapsin Response Mediator Protein 2 (CRMP2). Phosphorylation of CRMP2 by GSK3β at Thr514 inhibits its activity, leading to impaired axonal growth and regeneration. BRD3731 has been demonstrated to inhibit the phosphorylation of CRMP2 in SH-SY5Y neuroblastoma cells.
Preclinical Efficacy
This compound and its racemic form have been evaluated in several preclinical models, demonstrating potential therapeutic utility in various disease areas.
| Cell Line/Model | Assay | Effect of BRD3731 | Concentration | Reference |
| SH-SY5Y | CRMP2 Phosphorylation | Inhibition | 1-10 µM | |
| HL-60 | β-catenin Phosphorylation | Decrease at S33/37/T41 | 20 µM | |
| TF-1 | Colony Formation | Impaired | 10-20 µM | |
| MV4-11 | Colony Formation | Increased | 10-20 µM | |
| Fmr1 KO mice | Audiogenic Seizures | Reduction | 30 mg/kg (i.p.) |
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of this compound.
Western Blot for Phospho-β-catenin (Ser33/37/Thr41) in HL-60 Cells
-
Cell Culture and Treatment: HL-60 cells are cultured in appropriate media to approximately 80% confluency. Cells are then treated with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 20 µM for 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-β-catenin (Ser33/37/Thr41). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. To ensure equal protein loading, the membrane can be stripped and re-probed for total β-catenin and a loading control such as GAPDH or β-actin.
Colony Formation Assay in TF-1 and MV4-11 Cells
-
Cell Seeding: A single-cell suspension of TF-1 or MV4-11 cells is prepared. Cells are seeded at a low density (e.g., 500-1000 cells/well) in a 6-well plate containing semi-solid medium (e.g., methylcellulose-based medium) supplemented with appropriate growth factors.
-
Treatment: this compound is added to the medium at the desired concentrations (e.g., 10-20 µM).
-
Incubation: The plates are incubated for 7-10 days in a humidified incubator at 37°C and 5% CO2 to allow for colony formation.
-
Colony Staining and Counting: After the incubation period, colonies (typically defined as clusters of >50 cells) are stained with a solution such as crystal violet and counted either manually using a microscope or with an automated colony counter.
-
Data Analysis: The number of colonies in the treated wells is compared to the number in the vehicle-treated control wells to determine the effect of this compound on colony-forming ability.
Audiogenic Seizure Model in Fmr1 KO Mice
-
Animals: Fmr1 knockout (KO) mice and their wild-type littermates are used. Seizure susceptibility is often highest at a specific age, for example, postnatal day 21.
-
Drug Administration: Mice are administered this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Acclimation and Seizure Induction: Following a 30-minute post-injection period for drug absorption, mice are placed individually into a sound-attenuating chamber. An audiogenic stimulus (e.g., a high-intensity bell or siren) is presented for a defined duration (e.g., 60 seconds).
-
Seizure Scoring: The behavioral response of each mouse is recorded and scored for seizure severity. A typical scoring system might include stages such as wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
Data Analysis: The incidence and severity of seizures in the drug-treated group are compared to the vehicle-treated group to assess the anticonvulsant effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its selectivity over GSK3α allows for the specific interrogation of GSK3β-mediated signaling pathways. The preclinical data suggest that selective GSK3β inhibition may be a promising therapeutic strategy for a range of disorders, including certain cancers and neurological conditions. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop it further for clinical applications.
References
The Role of (R)-BRD3731 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular proliferation, differentiation, and development. Its dysregulation is implicated in numerous diseases, including cancer. A key negative regulator of this pathway is Glycogen Synthase Kinase 3β (GSK3β), which promotes the degradation of the central Wnt effector, β-catenin. (R)-BRD3731 has emerged as a potent and selective small molecule inhibitor of GSK3β, offering a valuable tool for the investigation and potential therapeutic targeting of the Wnt signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the Wnt pathway, and detailed experimental protocols for its use.
Introduction to the Wnt Signaling Pathway and the Role of GSK3β
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. In the absence of a Wnt signal (the "off-state"), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3β phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon Wnt binding (the "on-state"), the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, driving cellular responses.
GSK3β is a central component of the destruction complex, and its kinase activity is essential for the phosphorylation and subsequent degradation of β-catenin. Therefore, inhibition of GSK3β mimics the effect of Wnt signaling, leading to the stabilization of β-catenin and activation of the pathway.
This compound: A Selective GSK3β Inhibitor
This compound is a pyrazolo[3,4-b]quinoline derivative that has been identified as a highly selective and potent inhibitor of GSK3β. Its selectivity for GSK3β over its isoform GSK3α and other kinases makes it a precise tool for dissecting the specific roles of GSK3β in cellular processes, including the Wnt signaling pathway.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of GSK3β. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of GSK3β substrates, including β-catenin. This inhibition of β-catenin phosphorylation at key serine and threonine residues (S33, S37, and T41) prevents its recognition by the E3 ubiquitin ligase β-TrCP, leading to its stabilization and accumulation.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Reference |
| IC50 (GSK3β) | 1.05 µM | [1] |
| IC50 (GSK3α) | 6.7 µM | [1] |
| Selectivity (GSK3α/GSK3β) | ~6.4-fold | [1] |
Table 1: In Vitro Kinase Inhibition by this compound
| Cell Line | Concentration | Effect on β-catenin | Reference |
| HL-60 | 20 µM | Decreased phosphorylation at S33/37/T41 | [2] |
| TF-1 | 5 µM | Decreased phosphorylation and stabilization | [3] |
Table 2: Cellular Effects of this compound on β-catenin
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the Wnt signaling pathway.
Synthesis of this compound
The synthesis of this compound is described in patent US20160375006A1 as compound example 273. While a detailed, step-by-step protocol is not publicly available in the search results, the general synthesis of the pyrazolo[3,4-b]quinoline scaffold involves a multi-step reaction. A plausible synthetic route, based on the synthesis of related compounds, is a one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and a dimedone derivative, followed by chiral separation to isolate the (R)-enantiomer. Researchers should refer to the patent for more specific details.
Cell Culture and Treatment
-
Cell Lines: HEK293T, HL-60, or other cell lines with an active Wnt pathway or engineered with a Wnt reporter system are suitable.
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For cell treatment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream analysis.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of β-catenin/TCF/LEF complexes.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a positive control (e.g., Wnt3a conditioned medium or a known GSK3β inhibitor like CHIR99021). Include a vehicle control (DMSO).
-
Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control.
Western Blot Analysis of β-catenin
This method is used to detect the levels of total and phosphorylated β-catenin.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total β-catenin or phospho-β-catenin (e.g., anti-phospho-β-catenin Ser33/37/Thr41) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of total or phosphorylated β-catenin to a loading control (e.g., β-actin or GAPDH).
Visualizations
Wnt Signaling Pathway and the Role of this compound
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TCF/LEF Reporter Assay
Caption: Workflow for the TCF/LEF dual-luciferase reporter assay.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of β-catenin.
Conclusion
This compound is a valuable research tool for studying the intricate role of GSK3β in the Wnt signaling pathway. Its selectivity allows for the precise modulation of this pathway, enabling a deeper understanding of its downstream effects. The experimental protocols provided in this guide offer a starting point for researchers to investigate the impact of this compound on β-catenin stabilization and Wnt-mediated transcription. Further research utilizing this and other selective inhibitors will continue to elucidate the complex regulation of the Wnt pathway and may pave the way for novel therapeutic strategies in diseases characterized by its aberrant activity.
References
(R)-BRD3731: A Selective GSK3β Inhibitor for Modulating Tau Phosphorylation
(R)-BRD3731 has emerged as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a critical enzyme implicated in the hyperphosphorylation of the microtubule-associated protein tau. This aberrant phosphorylation is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action on tau phosphorylation, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
Glycogen Synthase Kinase 3 (GSK3) exists in two highly similar isoforms, GSK3α and GSK3β.[1] Both are key regulators in numerous cellular processes.[1] Notably, GSK3β is a primary kinase responsible for phosphorylating tau protein at multiple sites.[2][3] In pathological conditions such as Alzheimer's disease, GSK3β becomes hyperactive, leading to the abnormal hyperphosphorylation of tau.[2] This pathological modification causes tau to detach from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.
This compound exerts its therapeutic potential by selectively inhibiting the kinase activity of GSK3β. This selectivity is a crucial attribute, as off-target inhibition of GSK3α or other kinases could lead to unintended side effects. The inhibition of GSK3β by this compound is expected to reduce the hyperphosphorylation of tau, thereby preventing the downstream pathological cascade of microtubule destabilization and NFT formation.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative metrics defining the potency and selectivity of BRD3731, the racemate of which this compound is the active enantiomer.
| Parameter | Value | Target | Notes |
| IC50 | 15 nM | GSK3β | In vitro enzyme assay. |
| IC50 | 215 nM | GSK3α | Demonstrates 14-fold selectivity for GSK3β over GSK3α. |
| Kd | 3.3 µM | GSK3β | In a cellular context. |
| IC50 | 53 nM | GSK3β (D133E) | Reduced potency against this mutant highlights a specific binding interaction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on its target enzyme.
Objective: To determine the IC50 values of this compound against GSK3β and GSK3α.
Materials:
-
Recombinant human GSK3β and GSK3α enzymes.
-
A suitable substrate peptide (e.g., a pre-phosphorylated peptide for GSK3).
-
ATP (adenosine triphosphate), radiolabeled with ³²P or ³³P.
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant GSK3β or GSK3α, and the substrate peptide.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of a compound with its target protein within a cellular environment.
Objective: To determine the binding of this compound to GSK3β in intact cells.
Materials:
-
A relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
This compound.
-
Cell lysis buffer.
-
Equipment for heating samples at precise temperatures.
-
Western blotting reagents and antibodies against GSK3β.
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures.
-
Lyse the cells to separate the soluble protein fraction from the precipitated proteins.
-
Analyze the amount of soluble GSK3β in each sample using Western blotting.
-
Plot the amount of soluble GSK3β against the temperature for both the treated and untreated samples. A shift in the melting curve for the treated sample indicates target engagement.
Western Blotting for Phospho-Tau
This technique is used to quantify the levels of phosphorylated tau at specific epitopes in cell or animal models.
Objective: To assess the effect of this compound on the phosphorylation of tau at specific sites.
Materials:
-
Cell or tissue lysates from models treated with this compound.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., non-fat milk or BSA in TBST).
-
Primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for detecting chemiluminescence.
Procedure:
-
Prepare protein lysates from cells or tissues treated with this compound.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a specific phospho-tau site.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total tau and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify the band intensities to determine the relative change in tau phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.
Caption: this compound inhibits active GSK3β, preventing tau hyperphosphorylation.
Caption: Workflow for analyzing this compound's effect on tau phosphorylation.
References
(R)-BRD3731 in Neurodegenerative Disease Models: A Technical Guide
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of multiple neurodegenerative diseases.[1][2] GSK-3β is a key regulator of various cellular processes, including inflammation, apoptosis, and protein aggregation, which are hallmark features of neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4] This technical guide provides a comprehensive overview of the available data on this compound in neurodegenerative disease models, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the β isoform of GSK-3. The in vitro inhibitory potency of this compound has been determined, showcasing its selectivity for GSK-3β over GSK-3α.[1]
| Compound | Target | IC50 |
| This compound | GSK-3β | 15 nM |
| GSK-3α | 215 nM |
This selectivity allows for the specific investigation of GSK-3β's role in disease processes. Inhibition of GSK-3β by this compound has been shown to modulate downstream signaling pathways, including those involved in neuroinflammation and cellular stress responses.
In Vitro Efficacy in a Neuroinflammation Model
The anti-inflammatory properties of this compound have been characterized in a microglial cell line model. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation, a common feature of neurodegenerative diseases.
The following tables summarize the quantitative data from a study using the SIM-A9 microglial cell line stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: Cytotoxicity of this compound in SIM-A9 Microglial Cells
| Concentration (µM) | Cell Viability (% of Control) |
| 10 | No significant cytotoxicity |
| 20 | No significant cytotoxicity |
| 40 | No significant cytotoxicity |
| 80 | No significant cytotoxicity |
Table 2: Effect of this compound on Nitrite Production in LPS-Stimulated SIM-A9 Cells
| Concentration (µM) | Inhibition of Nitrite Production (%) |
| 10 | 20.12% |
| 20 | 52.78% |
| 40 | 59.44% |
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated SIM-A9 Cells
| Concentration (µM) | Inhibition of IL-1β mRNA (%) | Inhibition of IL-6 mRNA (%) | Inhibition of TNF-α mRNA (%) |
| 10 | 75.67% | 42.14% | 40.8% |
| 20 | 92.75% | 54.57% | 62.87% |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Protein Levels in LPS-Stimulated SIM-A9 Cells
| Concentration (µM) | Reduction of IL-1β Protein (%) | Reduction of IL-6 Protein (%) | Reduction of TNF-α Protein (%) |
| 20 | 89.57% | 47.85% | 74.62% |
Table 5: Effect of this compound on Microglial Activation Marker mRNA Expression in LPS-Stimulated SIM-A9 Cells
| Concentration (µM) | Inhibition of CD11b mRNA (%) | Inhibition of Iba1 mRNA (%) |
| 10 | 38.11% | 88.58% |
| 20 | 53.23% | 95.48% |
Table 6: Effect of this compound on Nrf2-Driven Antioxidant Gene Expression in LPS-Stimulated SIM-A9 Cells
| Concentration (µM) | Enhancement of HO-1 mRNA (%) | Enhancement of Osgin1 mRNA (%) |
| 10 | 36.56% | 125.69% |
| 20 | 73.99% | 237.19% |
Experimental Protocols
-
Cell Line: SIM-A9 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For inflammatory stimulation, cells are treated with 100 ng/mL lipopolysaccharide (LPS). This compound is added at the specified concentrations (typically 10-80 µM) either alone or in conjunction with LPS.
-
Plate SIM-A9 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound with or without LPS for 24 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Culture SIM-A9 cells in a 24-well plate and treat as described above.
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.
-
Following treatment, lyse the SIM-A9 cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α, CD11b, Iba1, HO-1, Osgin1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the protein concentrations based on a standard curve.
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The available in vitro data strongly suggest that this compound is a potent anti-inflammatory agent in microglial cells, acting through the selective inhibition of GSK-3β. It effectively reduces the production of pro-inflammatory mediators and markers of microglial activation while enhancing the expression of antioxidant genes. These findings provide a solid rationale for its investigation in neurodegenerative diseases where neuroinflammation is a key pathological component.
However, there is a notable absence of published in vivo studies specifically utilizing this compound in animal models of Alzheimer's, Parkinson's, or Huntington's disease. While the broader literature on other GSK-3β inhibitors demonstrates therapeutic potential in such models—including reduction of tau pathology, amelioration of amyloid-beta toxicity, and improved motor function—direct evidence for the efficacy of this compound in these contexts is needed.
Future research should focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound in vivo, its ability to cross the blood-brain barrier, and its efficacy in relevant animal models of neurodegeneration. Such studies will be crucial in determining the translational potential of this compound as a therapeutic agent for these devastating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of glycogen synthase kinase-3β with Parkinson's disease (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BRD3731 in Cancer Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of GSK3β activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its racemate, BRD3731, in the context of cancer cell lines. The document summarizes quantitative data on its inhibitory activity and effects on cancer cell proliferation, details relevant experimental methodologies, and visualizes the key signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound and its racemate, BRD3731. It is important to note that comprehensive screening data across a wide panel of cancer cell lines for the (R)-enantiomer is not extensively available in the public domain.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Selectivity (α vs β) | Reference |
| This compound | GSK3β | 1.05 µM | ~6.4-fold | [1] |
| GSK3α | 6.7 µM | [1] | ||
| BRD3731 (racemate) | GSK3β | 15 nM | ~14.3-fold | [1][2] |
| GSK3α | 215 nM | [2] |
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| BRD3731 (racemate) | HL-60 (Human promyelocytic leukemia) | Western Blot | 20 µM | Decreased p-β-catenin (S33/37/T41), Increased p-β-catenin (S675) | |
| BRD3731 (racemate) | TF-1 (Human erythroleukemia) | Colony Formation | 10-20 µM | Impaired colony formation | |
| BRD3731 (racemate) | MV4-11 (Human acute myeloid leukemia) | Colony Formation | 10-20 µM | Increased colony-forming ability |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the quantitative data summary. Specific parameters for experiments with this compound should be optimized based on the cell line and experimental goals.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant human GSK3α and GSK3β enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
GSK3 substrate (e.g., a synthetic peptide such as HSSPHQS(p)EDEEE)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a fixed concentration of GSK3α or GSK3β enzyme to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the GSK3 substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of β-catenin Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of β-catenin in cancer cells following treatment with this compound.
Materials:
-
HL-60 cells (or other cancer cell lines of interest)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-phospho-β-catenin (Ser675), anti-total β-catenin, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HL-60 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated β-catenin to total β-catenin and the loading control.
Colony Formation Assay
This assay assesses the ability of single cancer cells to undergo sustained proliferation and form colonies after treatment with this compound.
Materials:
-
TF-1 or MV4-11 cells (or other cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Signaling Pathways and Visualizations
This compound exerts its effects primarily through the inhibition of GSK3β, a key node in multiple signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the core signaling cascades affected by this compound.
Wnt/β-catenin Signaling Pathway
GSK3β is a central negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate the transcription of target genes involved in proliferation and survival.
Caption: this compound inhibits GSK3β, stabilizing β-catenin.
PI3K/Akt/mTOR Signaling Pathway
GSK3β is also a downstream effector of the PI3K/Akt signaling pathway. Akt can phosphorylate and inactivate GSK3β. Conversely, GSK3β can also influence the mTOR pathway. The precise effects of selective GSK3β inhibition by this compound on the PI3K/Akt/mTOR axis in different cancer contexts require further investigation, but the potential for crosstalk is significant.
Caption: this compound inhibits GSK3β, a downstream target of Akt.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound in cancer cell lines.
Caption: Preclinical evaluation workflow for this compound.
Discussion and Future Directions
The available data indicates that this compound and its racemate are potent and selective inhibitors of GSK3β. The observed effects on β-catenin phosphorylation and colony formation in specific leukemia cell lines provide initial evidence of their potential as anti-cancer agents. However, the contrasting effects on colony formation in TF-1 and MV4-11 cells highlight the context-dependent roles of GSK3β in different cancer types.
Further research is required to fully elucidate the therapeutic potential of this compound. A broader screening against a diverse panel of cancer cell lines is necessary to identify sensitive and resistant cancer types and to establish a more comprehensive IC50 profile. Detailed mechanistic studies are also needed to understand the precise downstream consequences of this compound-mediated GSK3β inhibition on various signaling pathways, including PI3K/Akt/mTOR and others, in different cancer contexts. Elucidating these mechanisms will be crucial for identifying predictive biomarkers and rational combination strategies to enhance the anti-tumor efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of GSK3β in cancer biology. The preliminary data are promising and warrant further in-depth preclinical evaluation to determine its potential as a novel targeted therapy for specific cancer patient populations. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound.
References
The Selective GSK3β Inhibitor (R)-BRD3731: A Technical Guide for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes, obesity, and insulin resistance, represent a growing global health crisis. A key therapeutic target in the intricate signaling networks governing metabolic homeostasis is Glycogen Synthase Kinase 3β (GSK3β). This serine/threonine kinase plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, insulin signaling, and cell proliferation. Dysregulation of GSK3β activity is implicated in the pathogenesis of various metabolic diseases.[1][2][3] (R)-BRD3731 is a potent and selective inhibitor of GSK3β, offering a valuable pharmacological tool to investigate the therapeutic potential of targeting this kinase in metabolic disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the associated signaling pathways.
This compound: Mechanism of Action and Selectivity
This compound is the (R)-enantiomer of BRD3731, a selective inhibitor of GSK3β. The selectivity of BRD3731 for GSK3β over its isoform GSK3α is attributed to a single amino acid difference in the ATP-binding pocket of the two kinases.[4] This selectivity allows for the specific interrogation of GSK3β function in various biological systems.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound and its racemic form, BRD3731, has been characterized in biochemical assays. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target | IC50 | Selectivity (vs. other isoform) | Reference |
| This compound | GSK3β | 1.05 µM | 6.4-fold vs. GSK3α | [1] |
| GSK3α | 6.7 µM | |||
| BRD3731 | GSK3β | 15 nM | 14-fold vs. GSK3α | |
| GSK3α | 215 nM |
Signaling Pathways Modulated by this compound
GSK3β is a critical node in several signaling pathways central to metabolic regulation. By inhibiting GSK3β, this compound can modulate these pathways, leading to potential therapeutic effects.
Insulin Signaling Pathway
In the canonical insulin signaling pathway, the binding of insulin to its receptor leads to the activation of Akt (Protein Kinase B). Akt then phosphorylates and inactivates GSK3β. This inactivation of GSK3β is a key step in promoting glucose uptake and glycogen synthesis. By directly inhibiting GSK3β, this compound mimics the downstream effects of insulin signaling, suggesting its potential as an insulin-sensitizing agent.
Wnt/β-catenin Signaling Pathway
GSK3β is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound can lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes. While critical in development and cancer, the role of this pathway in metabolic regulation is an active area of research.
Experimental Protocols for Metabolic Studies
The following protocols provide a framework for investigating the effects of this compound in cell-based models of metabolic disease. These are generalized methods and should be optimized for specific experimental conditions.
Glucose Uptake Assay in L6 Myotubes
This assay measures the transport of glucose into skeletal muscle cells, a key process in maintaining glucose homeostasis.
Materials:
-
L6 myotubes (differentiated)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed L6 myoblasts in multi-well plates and differentiate into myotubes.
-
Serum-starve the differentiated myotubes for 2-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or controls (vehicle, insulin) for a predetermined time (e.g., 30-60 minutes).
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose or 2-NBDG.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer containing cytochalasin B.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content of each well.
Insulin Secretion Assay in MIN6 Pancreatic Beta-Cells
This assay quantifies the release of insulin from pancreatic β-cells in response to glucose and other secretagogues.
Materials:
-
MIN6 cells
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound
-
A known insulin secretagogue (e.g., GLP-1) as a positive control
-
Insulin ELISA kit
Procedure:
-
Seed MIN6 cells in a multi-well plate and culture to 80-90% confluency.
-
Wash the cells gently with KRB buffer containing low glucose.
-
Pre-incubate the cells in low glucose KRB buffer for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and add treatment solutions:
-
Low glucose KRB buffer (basal)
-
High glucose KRB buffer (stimulated)
-
High glucose KRB buffer with various concentrations of this compound
-
High glucose KRB buffer with a positive control
-
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
Western Blot Analysis of GSK3β Signaling
This method is used to detect changes in the phosphorylation state and total protein levels of GSK3β and its downstream targets.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3β (Ser9), anti-total GSK3β, anti-p-Akt (Ser473), anti-total Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound or controls.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
A study on human retinal microvascular endothelial cells (HRMECs) demonstrated that treatment with the GSK3β inhibitor BRD3731 at concentrations of 5 µM, 10 µM, and 20 µM for 48 hours significantly decreased the ratio of phosphorylated GSK3β (pGSK3β) to total GSK3β. This indicates a direct engagement of the target by the inhibitor.
Conclusion
This compound is a valuable research tool for elucidating the role of GSK3β in metabolic disorders. Its selectivity allows for the specific investigation of this kinase in complex signaling networks. The provided data, protocols, and pathway diagrams offer a comprehensive starting point for researchers aiming to explore the therapeutic potential of GSK3β inhibition in conditions such as type 2 diabetes and insulin resistance. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound in relevant animal models of metabolic disease.
References
Inhibitory Potency and Selectivity
An In-Depth Technical Guide to (R)-BRD3731: IC50, Ki, and Mechanism of Action
This compound is an inhibitor of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in a wide array of cellular processes.[1][2] GSK3 consists of two isoforms, GSK3α and GSK3β, which are encoded by two distinct genes.[3][4] This technical guide provides a comprehensive overview of the inhibitory activity of this compound, including its IC50 and Ki values, the experimental protocols used to determine its activity, and its role in relevant signaling pathways.
The inhibitory activity of this compound and the related compound BRD3731 has been characterized by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. It is important to distinguish between the two compounds, as their reported potencies differ.
This compound is reported to have IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α.[1] In contrast, BRD3731, a selective GSK3β inhibitor, demonstrates significantly higher potency with IC50 values of 15 nM for GSK3β and 215 nM for GSK3α, indicating a 14-fold selectivity for GSK3β. Furthermore, BRD3731 was found to have a reduced potency towards the GSK3β (D133E) mutant, with an IC50 of 53 nM. In a cellular context, BRD3731 was shown to inhibit GSK3β with a dissociation constant (Kd) of 3.3 µM.
| Compound | Target | IC50 | Ki | Notes |
| This compound | GSK3β | 1.05 µM | N/A | Extracted from patent US20160375006A1. |
| This compound | GSK3α | 6.7 µM | N/A | Extracted from patent US20160375006A1. |
| BRD3731 | GSK3β | 15 nM | N/A | 14-fold selectivity for GSK3β. |
| BRD3731 | GSK3α | 215 nM | N/A | |
| BRD3731 | GSK3β (D133E) | 53 nM | N/A | Reduced potency against mutant. |
| BRD3731 | GSK3β | N/A | 3.3 µM (Kd) | Determined in a cellular context. |
N/A: Data not available from the provided search results.
Experimental Protocols
Detailed experimental protocols for the determination of IC50 and Ki values for this compound are not publicly available in full. However, the general methodology for such assays can be described.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
The IC50 values are typically determined using an in vitro kinase assay. This involves incubating the purified GSK3 enzyme with a known substrate and ATP. The inhibitor is added at varying concentrations to measure its effect on the enzyme's activity, which is quantified by the amount of phosphorylated substrate produced.
Cellular Assays
The activity of BRD3731 has also been evaluated in cellular models:
-
Phosphorylation of CRMP2: In SH-SY5Y cells, BRD3731 at concentrations of 1-10 µM was shown to inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2).
-
β-catenin Phosphorylation: In HL-60 cells, a 20 µM concentration of BRD3731 was observed to decrease the phosphorylation of β-catenin at Ser33/37/Thr41 and induce its phosphorylation at Ser675.
-
Colony Formation Assays: Over a period of 7-10 days, BRD3731 at 10-20 µM was found to impair colony formation in TF-1 cells while increasing it in the MV4-11 cell line.
In Vivo Studies
In a mouse model of Fragile X syndrome (Fmr1 KO mice), intraperitoneal administration of BRD3731 at a dose of 30 mg/kg was shown to reduce audiogenic seizures.
Signaling Pathways
GSK3 is a crucial kinase involved in multiple signaling pathways, including the Wnt and PI3K/Akt/mTOR pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is active and phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps the levels of cytoplasmic β-catenin low. When a Wnt ligand binds to its receptor, GSK3 is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation and differentiation. As a GSK3 inhibitor, this compound mimics the effect of Wnt signaling by preventing the phosphorylation and degradation of β-catenin, thereby promoting its accumulation and downstream signaling.
References
(R)-BRD3731 CAS number and chemical properties
An In-depth Technical Guide to (R)-BRD3731: A Selective GSK3β Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Data
This compound is a potent and selective inhibitor of GSK3β. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2056262-08-7[1] |
| Molecular Formula | C₂₄H₃₁N₃O[1] |
| Molecular Weight | 377.52 g/mol [1] |
| IUPAC Name | (R)-4,4-dimethyl-2-phenyl-1'-(propan-2-yl)-4,6-dihydro-1'H-spiro[cyclopentapyrazole-5,3'-indolin]-2'-one |
| Solubility | Soluble in DMSO[2] |
| Storage Conditions | Store at -20°C for short-term (months) or -80°C for long-term (years)[1] |
Note: The CAS number 2056262-07-6 is associated with the racemic mixture or the (S)-enantiomer, referred to as BRD3731.
Biological Activity
This compound is a highly selective inhibitor of the β-isoform of Glycogen Synthase Kinase 3. The inhibitory activity of this compound is detailed in the table below.
| Target | IC₅₀ | Selectivity (GSK3α / GSK3β) | Reference |
| GSK3β | 15 nM | ~14-fold | |
| GSK3α | 215 nM | ||
| GSK3β (D133E) | 53 nM |
This compound has also been reported with IC₅₀ values of 1.05 µM for GSK3β and 6.7 µM for GSK3α, likely from initial patent filings.
In Vitro and In Vivo Activity:
-
Inhibition of CRMP2 Phosphorylation: In SH-SY5Y neuroblastoma cells, this compound at concentrations of 1-10 µM inhibits the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2).
-
Modulation of β-catenin Phosphorylation: In HL-60 cells, a 20 µM concentration of this compound leads to a decrease in the phosphorylation of β-catenin at Ser33/37/Thr41 and an increase in phosphorylation at Ser675.
-
Effects on Colony Formation: In cell-based assays, this compound (10-20 µM) has been shown to impair colony formation in the TF-1 cell line while increasing the colony-forming ability of the MV4-11 cell line.
-
In Vivo Efficacy: In a mouse model of Fragile X syndrome (Fmr1 KO mice), intraperitoneal administration of this compound at a dose of 30 mg/kg reduced the incidence of audiogenic seizures.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of GSK3β, a key serine/threonine kinase involved in numerous cellular processes. GSK3 is a central component of the Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of target gene transcription.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro GSK3β Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against GSK3β.
References
A Technical Guide to (R)-BRD3731: A Selective GSK3β Inhibitor for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document outlines its supplier and purchasing details, summarizes its key biological data, and provides detailed experimental protocols and signaling pathway information to support its application in research and drug development.
Supplier and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. The following table summarizes the purchasing information from prominent vendors. Please note that catalog numbers, available quantities, and pricing are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Available Quantities | Purity | Additional Information |
| MedChemExpress | HY-124607 | 5 mg, 10 mg, 50 mg, 100 mg | >98% | Also available as a pre-dissolved solution in DMSO. |
| Cambridge Bioscience | HY-124607B-5mg | 5 mg | 99.18% | Distributor for MedChemExpress. |
| Tebubio | T61578 | 50 mg | Not specified | Legacy catalog number: 282T61578.[1] |
| BioHippo | BHB20431633 | 1 mL (solution), 5 mg, 25 mg, 50 mg, 100 mg | Not specified | Sourced from TargetMol. |
| Aladdin Scientific | B646260-50mg | 50mg | ≥98% | - |
Physicochemical and Biological Properties
This compound is a potent and selective inhibitor of GSK3β, an enzyme implicated in various cellular processes and disease pathologies, including psychiatric disorders, diabetes, and neurodegenerative diseases.
| Property | Value | Reference |
| CAS Number | 2056262-08-7 | MedChemExpress |
| Molecular Formula | C₂₄H₃₁N₃O | MedChemExpress |
| Molecular Weight | 377.52 g/mol | MedChemExpress |
| IC₅₀ (GSK3β) | 1.05 µM | |
| IC₅₀ (GSK3α) | 6.7 µM |
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature, particularly the foundational work by Wagner et al. in Science Translational Medicine.[1][2]
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide (e.g., a fluorescently labeled peptide)
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well assay plates
-
Plate reader capable of detecting the substrate modification (e.g., fluorescence polarization or luminescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Add the diluted this compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add the recombinant GSK3β enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the GSK3β substrate peptide and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (if necessary, depending on the detection method).
-
Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Assay for GSK3β Target Engagement
This protocol assesses the ability of this compound to engage GSK3β within a cellular context by measuring the phosphorylation of a known downstream target, such as β-catenin.
Materials:
-
Human cell line (e.g., HL-60)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated β-catenin (e.g., at Ser33/37/Thr41) and total β-catenin
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting equipment and reagents
Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies against phosphorylated and total β-catenin.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a suitable detection reagent and image the results.
-
Quantify the band intensities to determine the ratio of phosphorylated β-catenin to total β-catenin at different concentrations of this compound.
Signaling Pathway
This compound exerts its effects by inhibiting GSK3β, a key kinase in multiple signaling pathways. One of the most well-characterized is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate the transcription of target genes.
Caption: GSK3β signaling and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cellular context, from initial cell treatment to downstream analysis.
Caption: Workflow for cellular analysis of this compound activity.
References
- 1. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(R)-BRD3731: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes. Dysregulation of GSK3β activity is associated with various pathologies, including neurodegenerative disorders, metabolic diseases, and certain types of cancer. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of GSK3β. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action
GSK3β is a key regulator in the Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by compounds such as this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and activation of target gene transcription. Additionally, GSK3β phosphorylates a wide range of other substrates, including the Collapsin Response Mediator Protein 2 (CRMP2), which is involved in neuronal development. Inhibition of GSK3β can therefore be monitored by assessing the phosphorylation status of its downstream targets.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against GSK3 isoforms and its effects on cellular processes are summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | GSK3β | 1.05 µM | [1] |
| IC50 | GSK3α | 6.7 µM | [1] |
| Cellular Effect | Inhibition of CRMP2 phosphorylation | 1-10 µM (24 hours) | [2] |
| Cellular Effect | Decrease in β-catenin (S33/37/T41) phosphorylation | 20 µM (24 hours) | [2] |
| Cellular Effect | Impaired colony formation | 10-20 µM | |
| Cellular Effect | Increased colony-forming ability | 10-20 µM |
Experimental Protocols
Biochemical Assay: In Vitro GSK3β Kinase Activity (ADP-Glo™ Assay)
This protocol measures the activity of GSK3β by quantifying the amount of ADP produced during the kinase reaction.
Caption: Workflow for the in vitro GSK3β ADP-Glo™ kinase assay.
Materials:
-
GSK3β Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound
-
GSK Substrate Peptide
-
ATP
-
DTT
-
Kinase Assay Buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 1 mM EGTA, 0.01% Tween-20)
-
96-well white opaque plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in 1x Kinase Assay Buffer.
-
Prepare the ATP and GSK substrate peptide solutions in 1x Kinase Assay Buffer.
-
Dilute the GSK3β enzyme in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the GSK3β enzyme solution to each well.
-
Add 10 µL of the GSK substrate peptide/ATP mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Cellular Assay: Western Blot Analysis of CRMP2 and β-catenin Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of GSK3β substrates in cell lysates following treatment with this compound.
Caption: Workflow for Western blot analysis of phospho-proteins.
Materials:
-
Cell lines (e.g., SH-SY5Y, HL-60)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CRMP2 (Thr514), anti-phospho-β-catenin (Ser33/37/Thr41), total CRMP2, total β-catenin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
-
Cellular Assay: Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic survival and proliferation of cancer cell lines.
Materials:
-
Cell lines (e.g., TF-1, MV4-11)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Treatment:
-
Allow cells to adhere (for adherent cells) or settle overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the inhibitor every 3-4 days.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
References
Application Notes and Protocols for (R)-BRD3731 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is associated with various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[3] this compound exerts its effects by targeting the ATP-binding pocket of GSK3β, thereby preventing the phosphorylation of its downstream substrates. This application note provides detailed protocols for the treatment of various cell lines with this compound, along with methods to assess its biological effects.
Chemical Properties and Mechanism of Action
This compound is the R-enantiomer of BRD3731. It demonstrates selectivity for GSK3β over GSK3α. The primary mechanism of action of this compound is the inhibition of GSK3β kinase activity. GSK3β is a crucial negative regulator in the canonical Wnt/β-catenin signaling pathway.[4] In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes.
Another critical substrate of GSK3β is the Collapsin Response Mediator Protein 2 (CRMP2), which plays a significant role in neuronal polarity and axon growth. GSK3β phosphorylates CRMP2, leading to its inactivation. By inhibiting GSK3β, this compound can prevent CRMP2 phosphorylation, thereby promoting its active state.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| This compound IC50 (GSK3β) | 1.05 µM | Not specified | |
| This compound IC50 (GSK3α) | 6.7 µM | Not specified | |
| BRD3731 IC50 (GSK3β) | 15 nM | Not specified | |
| BRD3731 IC50 (GSK3α) | 215 nM | Not specified |
Experimental Protocols
Cell Line General Culture
SH-SY5Y (Human Neuroblastoma)
-
Growth Medium: Equal parts of Eagle's Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with growth medium. Seed at a density of 2 x 10^4 to 4 x 10^4 cells/cm².
HL-60 (Human Promyelocytic Leukemia)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
TF-1 (Human Erythroleukemia)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
MV4-11 (Human B-Myelomonocytic Leukemia)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 2 x 10^5 and 2 x 10^6 cells/mL.
This compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Treatment of Cells:
-
For adherent cells (e.g., SH-SY5Y), seed the cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
For suspension cells (e.g., HL-60, TF-1, MV4-11), seed the cells in culture plates and directly add the appropriate volume of the this compound working solution.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
Western Blot Analysis of Protein Phosphorylation
This protocol describes the analysis of CRMP2 and β-catenin phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CRMP2 (Thr514)
-
Total CRMP2
-
Phospho-β-catenin (Ser33/37/Thr41)
-
Total β-catenin
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells).
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Colony Formation Assay (in Soft Agar)
This assay is suitable for assessing the anchorage-independent growth of cancer cell lines like TF-1 and MV4-11.
-
Base Agar Layer: Prepare a 0.6% agar solution in the appropriate growth medium. Add 1-2 mL to each well of a 6-well plate and allow it to solidify.
-
Cell Suspension in Top Agar: Prepare a 0.3% agar solution in the appropriate growth medium. Cool the agar to 40°C and mix it with a single-cell suspension of the cells to a final density of 500-1000 cells per well.
-
Plating: Immediately plate the cell-agar mixture on top of the base agar layer.
-
Treatment: After the top layer solidifies, add medium containing this compound or vehicle control on top of the agar. Replace the medium every 2-3 days.
-
Incubation: Incubate the plates for 2-3 weeks at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Staining and Counting: Stain the colonies with 0.005% crystal violet. Count the number of colonies using a microscope.
Signaling Pathways and Experimental Workflows
Figure 1: this compound Mechanism of Action. this compound inhibits GSK3β, preventing the phosphorylation and subsequent degradation of β-catenin, leading to the activation of Wnt target genes. It also prevents the inhibitory phosphorylation of CRMP2.
Figure 2: Experimental Workflow. General workflow for cell-based assays with this compound.
References
- 1. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 and Leukemia: Restoring the balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3 in cell signaling | Abcam [abcam.com]
Application Notes and Protocols for (R)-BRD3731 in Neuronal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes within the central nervous system. GSK3β is a key regulator of neuronal development, synaptic plasticity, and cell survival.[1][2] Its dysregulation has been linked to the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia.[1][3] As the more active enantiomer of BRD3731, this compound offers a valuable tool for investigating the specific roles of GSK3β in neuronal function and for the development of novel therapeutic strategies.
These application notes provide an overview of the working concentrations of this compound and its racemic form in neuronal and related cell lines, along with detailed protocols for its use in primary neuron cultures.
Data Presentation
The following tables summarize the quantitative data for this compound and its racemic mixture, BRD3731.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Compound | Target | IC50 | Reference |
| This compound | GSK3β | 1.05 µM | [4] |
| GSK3α | 6.7 µM | ||
| BRD3731 | GSK3β | 15 nM | |
| GSK3α | 215 nM |
Table 2: Cellular Working Concentrations of BRD3731 (Racemic)
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation | |
| HL-60 (Human Leukemia) | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation | |
| SIM-A9 (Mouse Microglia) | 10-20 µM | Not specified | Inhibition of IL-1β and IL-6 mRNA levels | |
| 10-20 µM | Not specified | Decrease in CD11b and Iba1 mRNA levels |
Note: Specific working concentrations for this compound in primary neurons are not extensively documented. A starting concentration range of 1-10 µM is recommended for dose-response experiments, based on the IC50 value for GSK3β and the effective concentrations of the racemic mixture.
Signaling Pathways and Experimental Workflow
GSK3β Signaling Pathway in Neurons
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Activation of AKT1/GSK-3β/β-Catenin-TRIM11/Survivin Pathway by Novel GSK-3β Inhibitor Promotes Neuron Cell Survival: Study in Differentiated SH-SY5Y Cells in OGD Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-BRD3731 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1] GSK3β is a key serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, psychiatric disorders, and diabetes.[1] this compound offers a valuable tool for investigating the in vivo functions of GSK3β and for preclinical assessment of its therapeutic potential. These application notes provide detailed protocols for the in vivo administration of this compound, including recommended dosages, administration routes, and vehicle formulations.
Mechanism of Action
This compound selectively inhibits the kinase activity of GSK3β. In the canonical Wnt signaling pathway, active GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3][4] Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, modulating the expression of target genes involved in cell proliferation and survival.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Dosage | 30 mg/kg | Mouse (Fmr1 knockout) | Intraperitoneal (i.p.) | |
| IC₅₀ (GSK3β) | 1.05 µM | In vitro | N/A | |
| IC₅₀ (GSK3α) | 6.7 µM | In vitro | N/A |
Signaling Pathway Diagram
Caption: GSK3β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection (Clear Solution)
This protocol is adapted from commercially available formulation guidelines and is suitable for achieving a clear solution for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10% DMSO Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution; sonication may be required.
-
-
Vehicle Preparation (Final concentrations: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by pipetting.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex briefly to ensure complete mixing.
-
-
Final Concentration and Administration:
-
This formulation will yield a clear solution. The final concentration of this compound will depend on the initial stock concentration. For a 30 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration would be 7.5 mg/mL. Adjust the initial stock concentration accordingly.
-
Administer the solution via intraperitoneal injection.
-
Note: It is recommended to prepare the working solution fresh on the day of the experiment.
-
Protocol 2: Preparation of this compound for Oral Gavage or Intraperitoneal (i.p.) Injection (Suspension)
This protocol provides a method for preparing a suspension of this compound, which can be used for both oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.
-
Ensure complete dissolution until the solution is clear. This solution can be stored at 4°C for up to one week.
-
-
Prepare a 10% DMSO Stock Solution:
-
Dissolve this compound in DMSO to a desired stock concentration (e.g., 50 mg/mL).
-
-
Vehicle Preparation (Final concentrations: 10% DMSO, 90% of 20% SBE-β-CD in Saline):
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing to create a uniform suspension.
-
-
Final Concentration and Administration:
-
This will yield a suspended solution. The final concentration of this compound will depend on the initial stock concentration.
-
Administer the suspension via oral gavage or intraperitoneal injection.
-
Note: Always vortex the suspension immediately before administration to ensure a homogenous dose. It is recommended to prepare the working solution fresh on the day of use.
-
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound.
Safety Precautions
Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Dispose of all waste materials in accordance with institutional and local regulations.
References
(R)-BRD3731 solubility and stock solution preparation
A Selective GSK3β Inhibitor for Research Applications
Summary
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). These application notes provide detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and its application in cell-based assays. The primary mechanism of action involves the inhibition of GSK3β, leading to the modulation of downstream signaling pathways, most notably the canonical Wnt/β-catenin pathway. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The two isoforms, GSK3α and GSK3β, are encoded by distinct genes. Dysregulation of GSK3 activity has been implicated in various diseases, including neurodegenerative disorders, psychiatric conditions, diabetes, and cancer[1][2]. This compound is a selective inhibitor of GSK3β, with reported IC50 values of 1.05 µM and 6.7 µM for GSK3β and GSK3α, respectively[3]. Its selectivity makes it a valuable tool for investigating the specific roles of GSK3β in cellular signaling.
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized in the table below. It is highly soluble in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for preparing high-concentration stock solutions. The compound exhibits poor solubility in aqueous solutions. For in vivo applications, specific formulations are required to achieve the desired concentration and bioavailability.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 200 mg/mL[3] | 529.77 mM | Ultrasonic treatment may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic[3]. |
| Ethanol | Poorly Soluble | Not Reported | Not recommended as a primary solvent for stock solutions. |
| Water | Poorly Soluble | Not Reported | Not recommended as a primary solvent for stock solutions. |
Stock Solution Preparation
Proper preparation and storage of stock solutions are critical for maintaining the activity and stability of this compound. The following table provides guidelines for preparing stock solutions at various concentrations.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.6489 mL | 13.2443 mL | 26.4887 mL |
| 5 mM | 0.5298 mL | 2.6489 mL | 5.2977 mL |
| 10 mM | 0.2649 mL | 1.3244 mL | 2.6489 mL |
| 50 mM | 52.98 µL | 264.89 µL | 529.77 µL |
Storage Conditions:
-
-80°C: The stock solution is stable for up to 6 months.
-
-20°C: The stock solution is stable for up to 1 month.
It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Application in Cell-Based Assays
This compound has been utilized in various cell-based assays to investigate its biological effects. For most in vitro cell culture experiments, the DMSO stock solution is diluted in culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.1%).
Recommended Working Concentrations:
-
Inhibition of CRMP2 phosphorylation in SH-SY5Y cells: 1-10 µM for 24 hours.
-
Modulation of β-catenin phosphorylation in HL-60 cells: 20 µM for 24 hours.
-
Colony formation assays in TF-1 and MV4-11 cell lines: 10-20 µM for 7-10 days.
Mechanism of Action: Inhibition of GSK3β in the Wnt/β-catenin Signaling Pathway
This compound exerts its effects primarily through the inhibition of GSK3β. In the canonical Wnt signaling pathway, GSK3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.
Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 377.53 g/mol ), you will need 264.9 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in an ultrasonic water bath.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Western Blot Analysis of β-catenin Phosphorylation in response to this compound Treatment
Objective: To determine the effect of this compound on the phosphorylation status of β-catenin in a relevant cell line (e.g., HL-60).
Materials:
-
HL-60 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-β-catenin (Ser33/37/Thr41)
-
Anti-total β-catenin
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total β-catenin and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-β-catenin signal to the total β-catenin and loading control signals.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation of this compound in culture medium | The concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low. | Decrease the final concentration of this compound. Ensure the DMSO concentration from the stock solution is sufficient to maintain solubility, but still below toxic levels for the cells. |
| No effect observed on β-catenin phosphorylation | The concentration of this compound is too low. The incubation time is too short. The compound has degraded. | Perform a dose-response and time-course experiment to determine the optimal conditions. Use a fresh aliquot of the stock solution. |
| Cell toxicity observed | The concentration of this compound is too high. The final DMSO concentration is too high. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration of the compound and DMSO. |
References
(R)-BRD3731 western blot protocol for pGSK3β
Topic: (R)-BRD3731 Western Blot Protocol for pGSK3β
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell signaling, and neuronal function.[1][2] Its dysregulation has been implicated in a range of diseases such as neurodegenerative disorders, diabetes, and cancer.[1] this compound is a selective inhibitor of GSK3β.[1][3] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of GSK3β at serine 9 (pGSK3β Ser9) in response to treatment with this compound. This phosphorylation event is a key indicator of GSK3β inhibition.
Signaling Pathway
This compound acts as a selective inhibitor of GSK3β. The canonical regulation of GSK3β activity involves phosphorylation at the Ser9 residue by upstream kinases such as Akt. This phosphorylation leads to the inactivation of GSK3β. By directly inhibiting the kinase activity of GSK3β, this compound can lead to downstream effects that are consistent with the outcomes of pathway-induced phosphorylation and inactivation. The following diagram illustrates the inhibitory action of this compound on GSK3β.
References
Application Notes and Protocols for (R)-BRD3731 Immunofluorescence Staining
(R)-BRD3731 , a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), serves as a valuable tool for investigating cellular signaling pathways, particularly the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[1][2][3] Immunofluorescence staining following treatment with this compound allows for the visualization of its effects on downstream targets, providing insights into protein localization and signaling activation. These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies.
Mechanism of Action
This compound selectively inhibits GSK3β, a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes.[4][5] GSK3β phosphorylates a wide range of substrates, often leading to their degradation or inactivation. By inhibiting GSK3β, this compound prevents the phosphorylation of its downstream targets. A key substrate of GSK3β is β-catenin. In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator.
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ | Reference |
| GSK3β | 1.05 µM | |
| GSK3α | 6.7 µM |
Recommended Antibody Dilutions for Downstream Target Analysis
| Target Protein | Host Species | Dilution | Supplier (Example) | Cat. No. (Example) |
| β-catenin | Rabbit | 1:200 | Cell Signaling Technology | 8480 |
| Phospho-GSK3β (Ser9) | Rabbit | 1:100 | Cell Signaling Technology | 5558 |
| Active β-catenin (ABC) | Mouse | 1:250 | Millipore | 05-665 |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound followed by immunofluorescence staining to visualize the nuclear translocation of β-catenin.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, SH-SY5Y) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Replace the medium in each well with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) to allow for the inhibition of GSK3β and subsequent accumulation of β-catenin.
Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures.
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
To allow antibodies to access intracellular targets, permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
To reduce non-specific antibody binding, add a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-β-catenin) in the blocking buffer at the recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.
-
Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
For nuclear counterstaining, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with 1X PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits GSK3β, preventing β-catenin phosphorylation and degradation.
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescence analysis of this compound-treated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-BRD3731 Kinase Assay Design and Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes and disease states, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2][3] Accurate and reproducible assessment of its inhibitory activity is crucial for further preclinical and clinical development. These application notes provide a detailed protocol for designing and setting up a robust in vitro kinase assay to determine the potency and selectivity of this compound against GSK3β and its isoform, GSK3α.
The primary assay described herein is the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. This platform is well-suited for high-throughput screening and detailed kinetic analysis.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against its primary target kinases, GSK3α and GSK3β.
| Compound | Target Kinase | IC50 (nM) | Selectivity (fold) | Reference |
| This compound | GSK3β | 15 | 14.3 | [2] |
| GSK3α | 215 | [2] | ||
| This compound | GSK3β | 1050 | 6.4 | |
| GSK3α | 6700 |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.
Signaling Pathway
GSK3β is a key downstream effector in the PI3K/Akt signaling pathway. Upon activation by growth factors, PI3K activates Akt, which in turn phosphorylates and inactivates GSK3β. In its active state, GSK3β phosphorylates a wide range of substrates, including transcription factors and metabolic enzymes, often leading to their inactivation or degradation.
Experimental Protocols
ADP-Glo™ Kinase Assay for this compound IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against GSK3β.
-
Recombinant human GSK3β (e.g., Promega, Cat# V1991)
-
GSK3 Substrate Peptide (Sequence: YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) (e.g., Promega, Cat# V2001)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
This compound (MedChemExpress, Cat# HY-124607)
-
ATP (included in ADP-Glo™ kit)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
-
Prepare this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the appropriate wells of a white, opaque 384-well plate.
-
-
Prepare and Add GSK3β Enzyme:
-
Dilute the recombinant GSK3β enzyme in Kinase Buffer to a final concentration of 1-5 ng/µL. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the amount that yields approximately 10-30% ATP to ADP conversion.
-
Add 2 µL of the diluted GSK3β enzyme solution to each well containing the inhibitor.
-
-
Prepare and Add Substrate/ATP Mixture:
-
Prepare a 2X substrate/ATP mixture in Kinase Buffer. The final concentration in the 5 µL reaction will be:
-
GSK3 Substrate Peptide: 0.2 µg/µL
-
ATP: 25 µM (This is near the reported Km of ATP for GSK3β, which is crucial for determining the potency of ATP-competitive inhibitors).
-
-
Add 2 µL of the 2X substrate/ATP mixture to each well to initiate the kinase reaction. The total reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with no enzyme or a high concentration of a known inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Selectivity Assay
To determine the selectivity of this compound, the same ADP-Glo™ kinase assay can be performed using recombinant human GSK3α. The protocol remains the same, with the substitution of GSK3β with an appropriate concentration of GSK3α. The ratio of the IC50 value for GSK3α to the IC50 value for GSK3β will provide the selectivity fold.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro characterization of the kinase inhibitor this compound. The described ADP-Glo™ assay is a robust and sensitive method for determining the potency and selectivity of this compound against its target kinases, GSK3β and GSK3α. Adherence to these protocols will enable researchers to generate high-quality, reproducible data essential for the advancement of this compound in drug discovery and development programs.
References
Application Notes and Protocols for (R)-BRD3731 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and diabetes.[1][2] Its selectivity for the GSK3β isoform over GSK3α makes it a valuable tool for dissecting the specific roles of this kinase.[1][2] High-throughput screening (HTS) is a critical methodology in drug discovery for identifying novel modulators of therapeutic targets. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns aimed at identifying novel GSK3β inhibitors.
Mechanism of Action
This compound functions as a selective inhibitor of GSK3β.[1] GSK3β is a key regulatory kinase in several signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated transcription of target genes.
Another important substrate of GSK3β is the Collapsin Response Mediator Protein 2 (CRMP2), which is involved in neuronal development and regeneration. This compound has been shown to inhibit the phosphorylation of CRMP2 in cellular assays.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Reference |
| GSK3β | 1.05 µM | |
| GSK3α | 6.7 µM |
High-Throughput Screening Assay Quality Control
A key metric for evaluating the quality of an HTS assay is the Z'-factor. It is a statistical measure of the separation between the positive and negative controls.
| Z'-factor Value | Assay Classification |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unsuitable for screening |
Signaling Pathways
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Caption: Inhibition of CRMP2 phosphorylation by this compound.
Experimental Protocols
High-Throughput Screening (HTS) for GSK3β Inhibitors using a Luminescence-Based Assay
This protocol is adapted from commercially available luminescence-based kinase assays, such as the Kinase-Glo® platform, which are well-suited for HTS.
Objective: To identify small molecule inhibitors of GSK3β from a compound library using this compound as a positive control.
Principle: The assay measures the amount of ATP remaining in the reaction after kinase-mediated phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence indicates inhibition of the kinase.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate (e.g., a synthetic peptide)
-
ATP
-
This compound (positive control)
-
DMSO (vehicle control)
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library, this compound (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the GSK3β enzyme and its substrate in the assay buffer. The final concentration of the enzyme should be determined empirically to achieve a robust signal window.
-
-
Reaction Initiation:
-
Add the enzyme/substrate master mix to each well of the 384-well plate containing the compounds.
-
Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for GSK3β to ensure sensitivity to ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized during assay development.
-
-
Signal Detection:
-
Add the luminescence-based kinase assay reagent to each well. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (Luminescence_compound - Luminescence_neg_control) / (Luminescence_pos_control - Luminescence_neg_control)
-
-
Calculate Z'-factor:
-
Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|
-
A Z'-factor > 0.5 is indicative of a high-quality assay suitable for HTS.
-
Caption: High-throughput screening workflow for GSK3β inhibitors.
Cellular Assay for β-catenin Stabilization
Objective: To confirm the mechanism of action of hit compounds from the primary screen by measuring the stabilization of β-catenin in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y)
-
This compound (positive control)
-
Hit compounds from the primary screen
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer
-
Antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
Western blotting reagents and equipment or a high-content imaging system.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the hit compounds, this compound, and DMSO for a specified time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them with an appropriate lysis buffer.
-
-
Detection (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Detection (High-Content Imaging):
-
Fix and permeabilize the cells in the plate.
-
Stain with a fluorescently-labeled anti-β-catenin antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system and quantify the nuclear translocation of β-catenin.
-
Data Analysis:
-
Quantify the band intensity from the western blot or the nuclear fluorescence intensity from the high-content imaging.
-
Normalize the β-catenin signal to the loading control or cell number.
-
Compare the effect of the hit compounds to that of this compound.
Conclusion
This compound is an indispensable tool for the study of GSK3β biology and for the discovery of novel inhibitors. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in high-throughput screening campaigns. The successful implementation of these assays will enable the identification and characterization of new chemical entities with therapeutic potential for a range of diseases associated with dysregulated GSK3β activity.
References
Application Notes and Protocols for (R)-BRD3731 Delivery to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes within the central nervous system (CNS).[1][2][3] Dysregulation of GSK3β signaling has been linked to the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and schizophrenia.[4][5] Consequently, the development of CNS-penetrant GSK3β inhibitors like this compound represents a promising therapeutic strategy.
These application notes provide a comprehensive overview of the methodologies required to assess the CNS delivery of this compound. The protocols detailed below are designed to enable researchers to quantify its blood-brain barrier (BBB) permeability and determine its concentration in the brain, crucial steps in the preclinical development of this compound for neurological indications.
Quantitative Data on CNS Delivery of this compound
While direct, publicly available quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound is limited, its efficacy in a mouse model of schizophrenia strongly suggests CNS penetration. In a study by Nakao et al. (2020), systemic administration of this compound normalized cortical gamma oscillations and reversed working memory deficits in a mouse model with hypofunctional NMDA receptors. This observed in vivo efficacy implies that this compound crosses the blood-brain barrier to engage its target, GSK3β, in the brain.
To facilitate further research and development, the following tables are provided as templates for the presentation of quantitative data that can be generated using the protocols described in this document.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
| Assay Type | Test System | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference Compound(s) |
| PAMPA-BBB | Porcine Brain Lipid | Data to be generated | N/A | Propranolol (High Permeability) |
| Atenolol (Low Permeability) | ||||
| Caco-2 | Human Colon Adenocarcinoma Cells | Data to be generated | Data to be generated | Propranolol |
| Digoxin (P-gp Substrate) | ||||
| MDCK-MDR1 | Madin-Darby Canine Kidney Cells | Data to be generated | Data to be generated | Propranolol |
| expressing human MDR1 | Digoxin |
Table 2: In Vivo CNS Distribution of this compound in Mice
| Time Point (Post-Dose) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| 30 min | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 1 hr | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 2 hr | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 4 hr | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 8 hr | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 24 hr | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Signaling Pathway of GSK3β in Neurons
GSK3β is a key regulator of a multitude of signaling pathways in neurons, influencing processes such as neurogenesis, neuronal migration, synaptic plasticity, and apoptosis. Its activity is primarily regulated by inhibitory phosphorylation at the Serine 9 residue by upstream kinases like Akt.
Caption: GSK3β signaling pathway in neurons and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol outlines a non-cell-based, high-throughput method to predict the passive diffusion of this compound across the BBB.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine brain lipid (PBL) in dodecane (20 mg/mL)
-
96-well donor plates (e.g., Multiscreen IP sterile clear plate)
-
96-well acceptor plates (e.g., Multiscreen)
-
UV plate reader
Procedure:
-
Compound Preparation: Dissolve this compound in PBS (pH 7.4) to a final concentration of 100 µM.
-
Membrane Coating: Coat the filter membrane of the donor 96-well plate with 4 µL of PBL in dodecane. Allow the solvent to evaporate for at least 5 minutes.
-
Donor Plate Loading: Add 180 µL of the this compound solution to each well of the coated donor plate.
-
Acceptor Plate Loading: Fill the acceptor 96-well plate with 180 µL of PBS containing 1% DMSO.
-
Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4 hours.
-
Concentration Measurement: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a UV plate reader at the compound's maximum absorption wavelength.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t)))
-
Where V_A is the volume of the acceptor well, C_A(t) is the concentration in the acceptor well at time t, Area is the filter area, t is the incubation time, and C_D(t) is the concentration in the donor well at time t.
-
Caption: Experimental workflow for the PAMPA-BBB assay.
Protocol 2: In Vivo Determination of the Brain-to-Plasma Concentration Ratio (Kp) in Mice
This protocol describes a terminal method to determine the total concentration of this compound in the brain and plasma at specific time points after administration.
Materials:
-
This compound formulated for in vivo administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Brain homogenization buffer (e.g., ice-cold PBS)
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer this compound to mice via the desired route (e.g., intraperitoneal, oral).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, anesthetize the mice.
-
Blood Sampling: Collect blood via cardiac puncture into EDTA-coated tubes.
-
Brain Extraction: Perfuse the mice with ice-cold saline to remove blood from the brain vasculature. Immediately excise the brain and weigh it.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenization: Homogenize the brain tissue in a known volume of homogenization buffer.
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Kp Calculation: Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of this compound in the brain homogenate (ng/g) by the concentration in plasma (ng/mL).
Caption: Workflow for in vivo Kp determination in mice.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical assessment of this compound's delivery to the central nervous system. By generating the quantitative data outlined, researchers can gain critical insights into the compound's potential as a therapeutic agent for a range of neurological disorders. The provided diagrams of the GSK3β signaling pathway and experimental workflows serve to clarify the mechanism of action and the necessary experimental steps. Further investigation into the CNS pharmacokinetics of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying β-catenin Stabilization using (R)-BRD3731
For Researchers, Scientists, and Drug Development Professionals
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK3β, this compound prevents the phosphorylation-dependent degradation of β-catenin, leading to its accumulation and subsequent activation of downstream target genes. These application notes provide detailed protocols for utilizing this compound to study β-catenin stabilization in cellular models.
Introduction
The Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A central event in this pathway is the stabilization of the transcriptional coactivator β-catenin. In the absence of a Wnt signal, a "destruction complex," which includes GSK3β, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This compound offers a powerful tool to pharmacologically inhibit GSK3β and investigate the functional consequences of β-catenin stabilization.
Mechanism of Action
This compound is a potent and selective inhibitor of GSK3β.[1][2] It acts by competing with ATP for the kinase domain of GSK3β. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin at key serine and threonine residues (S33, S37, and T41).[1][3] This lack of phosphorylation prevents the recruitment of the E3 ubiquitin ligase β-TrCP, thereby stabilizing β-catenin in the cytoplasm. The accumulated β-catenin can then translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes. Interestingly, treatment with BRD3731 has also been shown to induce phosphorylation of β-catenin at serine 675.[3]
Quantitative Data
The following tables summarize the in vitro and in-cell activity of BRD3731, the racemic mixture containing the active (R)-enantiomer.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| BRD3731 | GSK3β | 15 | 14-fold vs. GSK3α | |
| BRD3731 | GSK3α | 215 | ||
| This compound | GSK3β | 1050 | 6.4-fold vs. GSK3α | |
| This compound | GSK3α | 6700 |
| Cell Line | Treatment | Concentration | Duration | Effect on β-catenin | Reference |
| HL-60 | BRD3731 | 20 µM | 24 hours | Decreased p-β-catenin (S33/37/T41), Increased p-β-catenin (S675) | |
| Primary human lung lymphatic endothelial cells | BRD3731 | 5 µM | 48 hours | Decreased p-β-catenin, Increased total β-catenin | |
| SH-SY5Y | BRD3731 | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation (a GSK3β substrate) | |
| SIM-A9 | BRD3731 | 20 µM | 2 hours (pretreatment) | Nuclear accumulation of β-catenin |
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Stabilization
This protocol describes the use of Western blotting to detect changes in the levels of total and phosphorylated β-catenin following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, HL-60, primary cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-total β-catenin
-
Anti-phospho-β-catenin (Ser33/37/Thr41)
-
Anti-phospho-β-catenin (Ser675)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate with the membrane.
-
Capture the chemiluminescent signal using an imager.
-
Quantify band intensities using densitometry software. Normalize the levels of total and phosphorylated β-catenin to the loading control.
-
Protocol 2: TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of β-catenin by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF binding elements.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-TK)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response relationship.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying β-catenin stabilization.
References
Application Notes and Protocols for (R)-BRD3731 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase deeply implicated in a multitude of cellular processes within the central nervous system.[1] GSK3β is a key regulator in neuronal development, synaptic plasticity, and inflammatory responses, and its dysregulation is associated with various neurological and psychiatric disorders.[2][3] As a selective inhibitor, this compound offers a valuable tool for investigating the specific roles of GSK3β in neuronal function and holds potential for therapeutic development in neurodegenerative diseases, psychiatric disorders, and post-traumatic stress disorder.[1]
These application notes provide an overview of the mechanism of action of this compound, protocols for its use in primary neuronal cultures, and expected outcomes based on studies in related cell types.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the kinase activity of GSK3β. The primary known signaling pathway affected by GSK3β inhibition is the Wnt/β-catenin pathway. In resting cells, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[4] In the nucleus, β-catenin acts as a transcriptional coactivator, influencing the expression of genes involved in cell survival and proliferation.
Another critical role of GSK3β in neurons is the regulation of microtubule dynamics through the phosphorylation of microtubule-associated proteins such as Collapsin Response Mediator Protein 2 (CRMP2). This compound has been shown to inhibit the phosphorylation of CRMP2, which can impact axonal growth and regeneration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in SIM-A9 microglial cells, which provide insights into its potential anti-inflammatory effects in the context of neuroinflammation studies involving primary neuronal co-cultures.
Table 1: Inhibitory Concentrations (IC50) of BRD3731
| Target | IC50 (nM) |
| GSK3β | 15 |
| GSK3α | 215 |
| Data sourced from MedchemExpress. |
Table 2: Effect of BRD3731 on LPS-Induced Pro-inflammatory Cytokine mRNA Expression in SIM-A9 Microglial Cells
| Concentration | % Inhibition of IL-1β mRNA | % Inhibition of IL-6 mRNA | % Inhibition of TNF-α mRNA |
| 10 µM | 75.67% | 42.14% | 40.8% |
| 20 µM | 92.75% | 54.57% | 62.87% |
| Data represents the percentage reduction in mRNA levels in LPS-stimulated cells treated with BRD3731 compared to LPS stimulation alone. |
Table 3: Effect of BRD3731 on LPS-Induced Nitrite Production in SIM-A9 Microglial Cells
| Concentration | % Inhibition of Nitrite Production |
| 10 µM | 20.12% |
| 20 µM | 52.78% |
| 40 µM | 59.44% |
| Data represents the percentage reduction in nitrite levels in LPS-stimulated cells treated with BRD3731 compared to LPS stimulation alone. |
Table 4: Effect of BRD3731 on Microglial Activation Marker mRNA Expression in SIM-A9 Cells
| Concentration | % Inhibition of CD11b mRNA | % Inhibition of Iba1 mRNA |
| 10 µM | 38.11% | 88.58% |
| 20 µM | 53.23% | 95.48% |
| Data represents the percentage reduction in mRNA levels in LPS-stimulated cells treated with BRD3731 compared to LPS stimulation alone. |
Table 5: Effect of BRD3731 on Antioxidant Response Gene mRNA Expression in SIM-A9 Cells
| Concentration | % Increase in Osgin1 mRNA |
| 10 µM | 125.69% |
| 20 µM | 237.19% |
| Data represents the percentage increase in mRNA levels in cells treated with BRD3731 compared to control. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: General Treatment of Primary Neuronal Cultures with this compound
This protocol provides a general framework for treating primary neurons. Specifics such as cell density, culture duration, and compound concentration should be optimized for the specific neuronal type and experimental question.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal, DRG) plated on appropriate cultureware (e.g., Poly-D-lysine coated plates).
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX).
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
Phosphate-buffered saline (PBS), sterile.
-
Optional: Stimulus of interest (e.g., glutamate, oligomeric amyloid-beta).
Procedure:
-
Culture Preparation: Culture primary neurons to the desired day in vitro (DIV), typically DIV 5-10, to allow for maturation and network formation.
-
Compound Dilution: Prepare working solutions of this compound by diluting the DMSO stock in pre-warmed neuronal culture medium. A typical concentration range for initial experiments is 1-20 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treatment: Carefully remove half of the culture medium from each well and replace it with an equal volume of medium containing the desired concentration of this compound (or vehicle control).
-
Incubation: Incubate the cultures for the desired pre-treatment period. Based on related studies, a 2-hour pre-treatment is a reasonable starting point.
-
Stimulation (Optional): If investigating the protective effects of this compound, add the desired stimulus (e.g., glutamate for an excitotoxicity assay) directly to the culture medium.
-
Final Incubation: Continue to incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Endpoint Analysis: Proceed with the desired downstream analysis, such as viability assays, protein extraction for Western blotting, RNA isolation for qRT-PCR, or cell fixation for immunocytochemistry.
Protocol 2: Griess Assay for Nitrite Determination (for Neuroinflammation Studies)
This protocol is adapted from a study on microglial cells and is applicable for measuring nitric oxide production in neuronal-glial co-cultures.
Materials:
-
Cell culture supernatant collected from treated cells.
-
Griess Reagent (e.g., a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Deionized water.
-
96-well plate.
-
Microplate reader capable of measuring absorbance at ~540 nm.
-
Nitrite standard solution (for generating a standard curve).
Procedure:
-
Sample Collection: Following the treatment protocol, carefully collect 150 µL of cell culture supernatant from each well.
-
Sample Dilution: In a new 96-well plate, add 130 µL of deionized water to each well. Add 150 µL of the collected supernatant to the corresponding wells.
-
Standard Curve: Prepare a series of nitrite standards of known concentrations in culture medium.
-
Griess Reaction: Add 20 µL of the Griess reagent to each well containing the diluted supernatant and the standards.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at ~540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Protocol 3: Immunocytochemistry for β-catenin Nuclear Translocation
This protocol outlines the steps to visualize the subcellular localization of β-catenin following treatment with this compound.
Materials:
-
Primary neurons cultured on glass coverslips.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer: 0.25% Triton X-100 in PBS.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.
-
Primary antibody: anti-β-catenin.
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear counterstain: DAPI.
-
Mounting medium.
Procedure:
-
Treatment: Treat the neurons cultured on coverslips with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 6-24 hours).
-
Fixation: Gently wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-β-catenin antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify nuclear β-catenin by measuring the fluorescence intensity in the nucleus compared to the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio in this compound-treated cells is expected.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-BRD3731 for CRMP2 Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for utilizing (R)-BRD3731, a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, to investigate the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2). This document includes background information, quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
Collapsin Response Mediator Protein 2 (CRMP2) is a crucial protein in neuronal development, playing a significant role in axonal guidance and neurite outgrowth. The function of CRMP2 is tightly regulated by its phosphorylation state. Two key kinases, Cyclin-dependent kinase 5 (Cdk5) and Glycogen Synthase Kinase 3β (GSK3β), are primarily responsible for phosphorylating CRMP2. Phosphorylation of CRMP2, particularly at Thr514 by GSK3β, leads to its inactivation and subsequent inhibition of neurite extension.
This compound is a selective inhibitor of GSK3β. Understanding its effect on CRMP2 phosphorylation is vital for research in neurodegenerative diseases, psychiatric disorders, and post-traumatic stress disorder, where GSK3β and CRMP2 pathways are often dysregulated. This document outlines a comprehensive protocol to assess the inhibitory effect of this compound on CRMP2 phosphorylation in a cellular context using the human neuroblastoma cell line, SH-SY5Y.
Data Presentation
The following tables summarize the key quantitative data for this compound and its effects on CRMP2 phosphorylation.
Table 1: Inhibitor Specificity
| Compound | Target | IC50 | Selectivity |
| This compound | GSK3β | 1.05 µM[1] | ~6.4-fold vs. GSK3α |
| GSK3α | 6.7 µM[1] | ||
| BRD3731 | GSK3β | 15 nM[2][3] | 14-fold vs. GSK3α |
| GSK3α | 215 nM[2] |
Note: BRD3731 is a closely related compound, and its data is provided for reference. The difference in IC50 values may be due to different assay conditions or compound batches.
Table 2: Cellular Activity of BRD3731 on CRMP2 Phosphorylation
| Cell Line | Treatment | Concentration Range | Duration | Effect |
| SH-SY5Y | BRD3731 | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation |
Table 3: Representative Dose-Response of this compound on CRMP2 Phosphorylation (Hypothetical Data for Illustrative Purposes)
| This compound Concentration (µM) | % Inhibition of p-CRMP2 (Thr514) |
| 0 (Vehicle) | 0% |
| 0.1 | 15% |
| 0.5 | 45% |
| 1.0 | 70% |
| 5.0 | 90% |
| 10.0 | 95% |
This table illustrates the expected trend of CRMP2 phosphorylation inhibition with increasing concentrations of this compound. Actual results should be determined experimentally.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: CRMP2 Phosphorylation Signaling Pathway.
Caption: Experimental Workflow for CRMP2 Phosphorylation Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Media: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Primary Antibodies:
-
Rabbit anti-phospho-CRMP2 (Thr514)
-
Rabbit anti-CRMP2 (total)
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
PVDF Membrane
-
Enhanced Chemiluminescence (ECL) Substrate
-
6-well cell culture plates
Protocol 1: SH-SY5Y Cell Culture
-
Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For the assay, seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
Protocol 2: this compound Treatment
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. A final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control.
-
Once cells reach the desired confluency, remove the old medium and replace it with medium containing the different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO).
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Protocol 3: Protein Lysate Preparation
-
After the 24-hour incubation, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer it to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 4: Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CRMP2 (Thr514) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
After imaging, the membrane can be stripped and re-probed for total CRMP2 and β-Actin as loading controls.
Protocol 5: Data Analysis
-
Quantify the band intensities for phospho-CRMP2, total CRMP2, and β-Actin using densitometry software (e.g., ImageJ).
-
Normalize the phospho-CRMP2 signal to the total CRMP2 signal for each sample. Further normalize this ratio to the β-Actin signal to correct for loading differences.
-
Calculate the percentage inhibition of CRMP2 phosphorylation for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value in the cellular context.
Conclusion
This set of application notes and protocols provides a robust framework for investigating the inhibitory effects of this compound on CRMP2 phosphorylation. By following these detailed procedures, researchers can obtain reliable and reproducible data to further elucidate the role of the GSK3β-CRMP2 signaling axis in various physiological and pathological conditions. The provided diagrams offer a clear visual guide to the underlying biological mechanisms and the experimental steps involved.
References
Application Notes and Protocols for Co-treatment with (R)-BRD3731
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and metabolism.[1][2][3] Dysregulation of GSK3β signaling is associated with various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[4] Co-treatment strategies involving GSK3β inhibitors like this compound with other therapeutic agents present a promising approach to enhance efficacy, overcome drug resistance, and potentially reduce toxicity. These application notes provide an overview of potential co-treatment strategies, quantitative data from relevant studies, and detailed protocols for in vitro combination experiments.
Mechanism of Action of this compound
This compound is a potent inhibitor of GSK3β.[5] The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, have been determined to be 1.05 µM for GSK3β and 6.7 µM for its isoform, GSK3α. Another source reports IC50 values of 15 nM for GSK3β and 215 nM for GSK3α. This selectivity for GSK3β over GSK3α is a key feature of the compound. GSK3β is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are critical in cell fate decisions. By inhibiting GSK3β, this compound can modulate the activity of these pathways, leading to various cellular outcomes depending on the context.
Potential Co-treatment Strategies
The central role of GSK3β in cellular signaling provides a strong rationale for combining this compound with other targeted therapies. Preclinical studies have highlighted the potential for synergistic effects when GSK3β inhibitors are co-administered with agents targeting DNA repair, chemotherapy, and immunotherapy.
Co-treatment with PARP Inhibitors in Colorectal Cancer
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target cancer cells with deficiencies in DNA repair mechanisms, particularly in tumors with BRCA1/2 mutations. Research has shown that inhibiting GSK3β can induce a state of homologous recombination deficiency, thereby sensitizing cancer cells to PARP inhibitors. A study investigating the combination of GSK3 inhibitors with PARP inhibitors in colorectal cancer (CRC) cell lines demonstrated a strong synergistic effect. This suggests that co-treatment with this compound and a PARP inhibitor could be a viable strategy for treating CRC, potentially expanding the utility of PARP inhibitors to a broader range of tumors.
Co-treatment with Chemotherapy in Glioblastoma
Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis, often associated with resistance to conventional chemotherapy. The GSK3β signaling pathway has been implicated in the chemoresistance of GBM. Preclinical studies have shown that the GSK3β inhibitor 9-ING-41 enhances the antitumor effect of the chemotherapeutic agent lomustine in patient-derived xenograft models of glioblastoma. This provides a strong basis for investigating the combination of this compound with standard-of-care chemotherapy in glioblastoma models.
Co-treatment with Valproic Acid in Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Lithium, a non-selective GSK3 inhibitor, has been studied in combination with valproic acid (VPA), a histone deacetylase inhibitor, in a mouse model of ALS. This combination therapy was found to delay disease onset, reduce neurological deficits, and prolong survival. These findings suggest that a more selective GSK3β inhibitor like this compound could potentially offer a more targeted and potent therapeutic effect in combination with VPA for ALS.
Co-treatment with Immunotherapy
The immune system plays a crucial role in controlling tumor growth, and immunotherapies, such as immune checkpoint inhibitors, have revolutionized cancer treatment. GSK3β has been shown to regulate the expression of immune checkpoint proteins like PD-1 and to modulate the activity of immune cells. Inhibition of GSK3β can enhance the cytotoxic activity of T cells and natural killer (NK) cells. Therefore, combining this compound with immune checkpoint inhibitors or other immunomodulatory agents is a promising strategy to enhance anti-tumor immunity.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and relevant co-treatment studies.
Table 1: IC50 Values of this compound
| Target | IC50 Value | Reference |
| GSK3β | 1.05 µM | |
| GSK3α | 6.7 µM | |
| GSK3β | 15 nM | |
| GSK3α | 215 nM |
Table 2: In Vitro Synergy Data for GSK3β Inhibitor and PARP Inhibitor in Colorectal Cancer Cells
| Cell Line | GSK3β Inhibitor | PARP Inhibitor | Combination Index (CI) | Synergy Level | Reference |
| HCT-15 | LY2090314 | Irinotecan | < 0.4 | Strong Synergy | |
| HCT-15 | LY2090314 | Hydroxyurea | < 0.5 | Synergy |
Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for conducting in vitro co-treatment experiments with this compound.
Protocol 1: In Vitro Cell Viability Assay for Drug Combination Studies (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound in combination with another compound on the viability of cancer cell lines using the MTT assay.
Materials:
-
This compound
-
Compound of interest for co-treatment
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Drug Preparation and Addition: a. Prepare stock solutions of this compound and the co-treatment compound in a suitable solvent (e.g., DMSO). b. On the day of treatment, prepare serial dilutions of each drug and their combinations in complete culture medium. A constant ratio combination design is often used for synergy analysis (e.g., based on the ratio of their individual IC50 values). c. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with single-drug treatments and a vehicle control (medium with the same concentration of solvent used for the drugs).
-
Incubation: a. Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. c. After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently mix the contents of the wells to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a plate reader.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
This protocol describes how to analyze the data from the cell viability assay to determine the nature of the interaction between this compound and the co-treated compound.
Procedure:
-
Data Normalization: a. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. b. Calculate the fraction of affected cells (Fa) for each drug concentration and combination (Fa = 1 - % Viability / 100).
-
Dose-Effect Curve Generation: a. For each single drug, plot the Fa values against the corresponding drug concentrations to generate dose-effect curves. b. Determine the IC50 value for each drug from its dose-effect curve.
-
Combination Index (CI) Calculation: a. Use a software program like CompuSyn or a manual calculation based on the Chou-Talalay equation to determine the Combination Index (CI) for each combination data point. The equation for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that result in a certain effect (x), and (Dx)₁ and (Dx)₂ are the concentrations of the single drugs that produce the same effect (x).
-
Interpretation of Results:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizations
GSK3β Signaling Pathway and Potential Co-treatment Targets
Caption: GSK3β signaling and co-treatment targets.
Experimental Workflow for In Vitro Drug Combination Study
Caption: Workflow for a drug combination study.
References
Troubleshooting & Optimization
Optimizing (R)-BRD3731 Concentration for Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of (R)-BRD3731, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a higher selectivity for the β isoform over the α isoform. It exerts its effects by binding to the ATP-binding pocket of GSK3, thereby preventing the phosphorylation of downstream substrates. GSK3 is a key regulator in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, differentiation, and apoptosis.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. The enzymatic IC50 values for this compound are 1.05 μM for GSK3β and 6.7 μM for GSK3α.[1] For a related compound, BRD3731, the IC50 values are 15 nM for GSK3β and 215 nM for GSK3α.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known effects of this compound on cell viability?
In murine microglial SIM-A9 cells, treatment with BRD3731 at concentrations up to 80 μM for 24 hours did not show significant cytotoxicity. However, effects on cell viability are cell-type dependent and can be influenced by the duration of exposure. It is essential to perform a cell viability assay for each new cell line and experimental condition.
Data on this compound and Related Compounds
| Compound | Target | IC50 | Cell Line | Assay | Duration | Effect |
| This compound | GSK3β | 1.05 µM | - | Enzymatic Assay | - | Inhibition of kinase activity[1] |
| This compound | GSK3α | 6.7 µM | - | Enzymatic Assay | - | Inhibition of kinase activity[1] |
| BRD3731 | GSK3β | 15 nM | - | Enzymatic Assay | - | Inhibition of kinase activity[2] |
| BRD3731 | GSK3α | 215 nM | - | Enzymatic Assay | - | Inhibition of kinase activity |
| BRD3731 | - | 10-20 µM | TF-1 | Colony Formation | - | Impaired colony formation |
| BRD3731 | - | 10-20 µM | MV4-11 | Colony Formation | - | Increased colony-forming ability |
| BRD3731 | - | up to 80 µM | SIM-A9 | Cell Viability | 24 hours | No significant cytotoxicity |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Cells of interest
-
This compound
-
Complete cell culture medium
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MTT solution (5 mg/mL in PBS)
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DMSO
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96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Workflow for Optimizing this compound Concentration
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in culture medium | Low solubility of the compound in aqueous solutions. | Prepare a higher concentration stock solution in DMSO. When diluting into the medium, vortex or mix well. Gentle warming or sonication of the stock solution before dilution may also help. Ensure the final DMSO concentration is not toxic to the cells. |
| High background in cell viability assay | Contamination of culture with bacteria, yeast, or fungi. | Regularly check cultures for contamination. Use appropriate antibiotics if necessary and maintain sterile techniques. |
| Inconsistent results between experiments | Variation in cell seeding density, incubation time, or reagent preparation. | Standardize all experimental parameters. Ensure consistent cell passage number and health. Prepare fresh reagents for each experiment. |
| No effect of this compound on the target pathway | The concentration used is too low, or the cell line is resistant. | Perform a dose-response experiment to determine the optimal concentration. Confirm GSK3 expression and activity in your cell line. Consider using a positive control for GSK3 inhibition. |
| Unexpected decrease in cell viability at low concentrations | Potential off-target effects or increased sensitivity of the specific cell line. | Carefully review the literature for known off-target effects. Perform a broader toxicity profiling. Consider using an alternative GSK3 inhibitor to confirm the on-target effect. |
Troubleshooting Decision Tree
Signaling Pathway
This compound inhibits GSK3, a central kinase in multiple signaling pathways. The diagram below illustrates the key pathways affected by GSK3 inhibition.
References
Technical Support Center: Troubleshooting (R)-BRD3731 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with (R)-BRD3731 in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous-based cell culture media is a common challenge due to its low intrinsic aqueous solubility. Several factors can contribute to this issue:
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High Final Concentration: The desired experimental concentration of this compound may surpass its solubility limit in the specific cell culture medium being used.[1]
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Improper Stock Solution Preparation: The choice of solvent, concentration, and storage of the stock solution are critical. While this compound is highly soluble in DMSO, improper dilution into the aqueous media can cause it to crash out of solution.[2][3]
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"Salting Out" Effect: Cell culture media are complex solutions with high concentrations of salts, amino acids, and other components that can reduce the solubility of hydrophobic compounds like this compound compared to their solubility in water alone.[1]
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Interaction with Media Components: this compound may interact with proteins and other components in the media, particularly if it contains fetal bovine serum (FBS), leading to the formation of insoluble complexes.[1]
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pH and Temperature Shock: Rapid changes in pH or temperature when adding a concentrated stock solution (often in an organic solvent) to the culture medium can cause localized supersaturation and precipitation.
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Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
Q2: How can I differentiate between this compound precipitation and microbial contamination?
It is essential to distinguish between chemical precipitates and microbial contamination, as they require different solutions.
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Microscopic Examination: Observe a sample of the media under a phase-contrast microscope. Chemical precipitates often appear as amorphous or crystalline structures. In contrast, bacterial contamination will typically show uniformly shaped particles (cocci or bacilli) that may exhibit motility, while fungi can appear as filamentous hyphae or budding yeast.
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Appearance of Culture: Microbial contamination often leads to a rapid change in the color of the pH indicator in the medium (e.g., from red to yellow for bacterial contamination) and a cloudy or turbid appearance throughout the culture. Chemical precipitates may be more localized or appear as distinct particles.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is reported to have a solubility of up to 200 mg/mL in DMSO, though ultrasonic treatment may be required. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Troubleshooting Guide
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 200 mg/mL | 529.77 mM | Ultrasonic treatment may be needed. Use of new, anhydrous DMSO is recommended. |
| BRD3731 | DMSO | 50 mg/mL | 132.44 mM | Ultrasonic treatment may be needed. |
Experimental Protocol: Preparation of this compound Working Solution in Cell Culture Media
This protocol provides a step-by-step method to minimize precipitation when preparing a working solution of this compound in cell culture media.
Materials:
-
This compound powder
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Anhydrous, sterile DMSO
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Pre-warmed, sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a high concentration (e.g., 10-50 mM). A higher stock concentration minimizes the final percentage of DMSO in the culture medium.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a short period to aid dissolution. Visually inspect to ensure no particulates remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid shocking the compound when adding it to the final culture volume, first, make an intermediate dilution in pre-warmed culture media.
-
For example, create a 10- to 100-fold dilution of your DMSO stock solution in a small volume of media. Add the DMSO stock dropwise to the media while gently vortexing.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the DMSO stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.
-
It is critical to add the compound solution to the media and not the other way around. Add the solution drop-by-drop while gently swirling the media to ensure rapid and even dispersion.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
-
Final Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to prepare a fresh solution at a lower final concentration of this compound.
-
Use the freshly prepared working solution immediately.
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Signaling Pathway
This compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3 is a key regulatory kinase in several signaling pathways, including the Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and activation of target gene transcription.
Caption: Wnt/β-Catenin signaling pathway and the inhibitory action of this compound on GSK3β.
References
(R)-BRD3731 off-target effects in kinase assays
Welcome to the technical support center for (R)-BRD3731. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in kinase assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β).[1] It has been shown to be significantly more selective for GSK3β over its isoform, GSK3α.[1]
Q2: What is the reported potency and selectivity of this compound for its primary targets?
This compound has reported IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α. Another source reports IC50 values of 15 nM for GSK3β and 215 nM for GSK3α, indicating a 14-fold selectivity for GSK3β.[1] This highlights the compound's preferential inhibition of the β isoform.
Q3: Are there any known significant off-target effects of this compound in broad kinase panels?
While a comprehensive kinase panel screening for this compound is not publicly available, extensive profiling has been performed on structurally related and highly potent inhibitors from the same chemical series. For instance, a representative inhibitor, compound 51, was profiled against 371 kinases and demonstrated exquisite selectivity, with at least a 10,000-fold selectivity against all kinases tested, including the closely related DYRK family. Another similar compound, 49, showed no detectable off-target interactions in a screen of over 215 kinases. This strongly suggests that this compound is also a highly selective inhibitor with minimal off-target kinase activity.
Q4: My experiment with this compound is showing unexpected results. Could this be due to off-target effects?
While this compound is designed for high selectivity, unexpected results can arise from various factors. Before concluding off-target effects, consider the following:
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Compound Integrity and Concentration: Verify the purity and concentration of your this compound stock.
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Experimental Conditions: Ensure that your assay conditions (e.g., ATP concentration, substrate, buffer components) are optimized and consistent.
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Cellular Context: In cell-based assays, unexpected phenotypes could arise from indirect effects downstream of GSK3β inhibition or from the activation of compensatory signaling pathways.
If these factors have been ruled out, a targeted investigation into potential off-target effects on a small panel of related kinases might be warranted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values for GSK3β | ATP concentration in the assay is not optimized. | Determine the Km of ATP for GSK3β under your experimental conditions and run the assay at or near the Km of ATP. |
| Reagent instability. | Prepare fresh inhibitor dilutions for each experiment. Ensure proper storage of stock solutions. | |
| Apparent off-target activity in a cellular assay | Indirect pathway effects. | Investigate downstream signaling of GSK3β in your specific cell model. The observed effect may be a consequence of on-target inhibition. |
| Non-kinase off-target effects. | Although highly selective against kinases, consider the possibility of interactions with other protein classes. A broader target deconvolution screen may be necessary for novel findings. | |
| No or weak inhibition observed | Inactive compound. | Verify the identity and purity of this compound using analytical methods such as LC-MS or NMR. |
| Suboptimal assay conditions. | Optimize enzyme and substrate concentrations to ensure the assay is in the linear range. |
Data Presentation
Table 1: Inhibitory Potency of this compound against GSK3 Isoforms
| Target | IC50 (Source 1) | IC50 (Source 2) |
| GSK3β | 1.05 µM | 15 nM |
| GSK3α | 6.7 µM | 215 nM |
Data compiled from multiple sources indicating slight variations in reported absolute potencies, but consistent selectivity for GSK3β.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is a luminescent ADP detection assay to measure kinase activity and determine inhibitor potency.
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Kinase Reaction Setup:
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Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution.
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Add 0.5 µL of this compound at various concentrations (in 10% DMSO).
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Initiate the reaction by adding 2 µL of 2.5X ATP solution.
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Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
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Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
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Measure luminescence using a plate reader.
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Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Kinobeads-Based Chemical Proteomics for Off-Target Profiling
This method allows for the identification of kinase targets by competitive binding in a cellular lysate.
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Cell Lysate Preparation:
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Harvest cells and lyse in a suitable buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
-
-
Competitive Binding:
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Aliquot cell lysate (e.g., 1 mg of protein per sample).
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Treat lysates with varying concentrations of this compound or a DMSO control for 1 hour at 4°C.
-
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Kinase Enrichment:
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Add Kinobeads (sepharose beads coupled with non-selective kinase inhibitors) to the lysates.
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Incubate for 1-2 hours at 4°C with rotation to allow binding of kinases not inhibited by this compound.
-
-
Washing and Elution:
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Wash the beads extensively to remove non-specifically bound proteins.
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Elute the bound kinases.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead digestion of the eluted proteins (e.g., with trypsin).
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
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Identify and quantify the proteins in each sample.
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Determine which kinases show a dose-dependent decrease in binding to the Kinobeads in the presence of this compound. These are the potential on- and off-targets.
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Visualizations
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Caption: Workflow for off-target profiling using Kinobeads-based chemical proteomics.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on GSK3β.
References
minimizing (R)-BRD3731 toxicity in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), with a focus on minimizing toxicity in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of GSK3β.[1][2][3][4] It exhibits selectivity for the β isoform over the α isoform of GSK3.[1] GSK3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal function. By inhibiting GSK3β, this compound can modulate the phosphorylation of its downstream substrates, thereby impacting various signaling pathways.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:
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GSK3β: 15 nM
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GSK3α: 215 nM
This demonstrates a 14-fold selectivity for GSK3β over GSK3α. Another source reports IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α. It is crucial for researchers to confirm the potency and selectivity of each batch of this compound using in vitro kinase assays.
Q3: What are the potential off-target effects of this compound?
While this compound is selective for GSK3β, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations. A comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available for this compound. Therefore, it is recommended to perform kinase profiling to identify potential off-target interactions. Off-target effects can lead to unexpected phenotypes and toxicity, particularly in long-term studies.
Q4: What is a recommended starting dose for in vivo studies?
A previous study in a mouse model of Fragile X syndrome reported using this compound at a dose of 30 mg/kg administered via intraperitoneal (i.p.) injection. However, this may not be the optimal or maximum tolerated dose (MTD) for all long-term studies. It is strongly recommended to conduct a dose-range finding study to determine the MTD in the specific animal model and for the planned duration of the experiment.
Q5: Are there any known long-term toxicity data for this compound?
Currently, there is a lack of publicly available data on the long-term toxicity of this compound. Chronic inhibition of a key regulatory kinase like GSK3β could have unforeseen consequences. Therefore, careful monitoring for signs of toxicity is essential in any long-term in vivo study. This should include regular body weight measurements, clinical observations, and histopathological analysis of major organs upon completion of the study.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected in vitro results.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | Ensuring the integrity of the compound is critical for reproducible results. |
| Incorrect Concentration | Verify the concentration of your stock solution using a reliable method. | Accurate dosing is fundamental to any experiment. |
| Assay Conditions | Optimize your in vitro kinase assay conditions, including ATP concentration, as this can affect the apparent IC50 of ATP-competitive inhibitors. | Assay parameters can significantly influence the outcome. |
Issue 2: Unexpected or adverse effects observed in cell culture.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Perform a kinase selectivity screen to identify potential off-target interactions. Use a structurally different GSK3β inhibitor as a control to see if the phenotype is reproducible. | This helps to differentiate between on-target and off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not causing toxicity. Run a vehicle-only control. | High concentrations of solvents can be cytotoxic. |
| Cell Line Specificity | Test the effects of this compound in multiple cell lines to determine if the observed phenotype is cell-type specific. | Cellular context can influence the response to a drug. |
Issue 3: Toxicity observed in long-term in vivo studies (e.g., weight loss, behavioral changes).
| Possible Cause | Troubleshooting Step | Rationale |
| Dose is too high | Reduce the dosage of this compound. Ensure you have performed a thorough MTD study. | The MTD for a short-term study may not be suitable for long-term administration. |
| On-target toxicity | Consider the physiological role of GSK3β in the affected tissue. It may be that sustained inhibition of the target is leading to the observed toxicity. | Understanding the target's function is key to interpreting toxicity. |
| Off-target toxicity | If kinase profiling has revealed off-target activities, consider if these could be responsible for the observed toxicity. | Off-target effects are a common cause of in vivo toxicity. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 | Reference |
| GSK3β | 15 nM | |
| GSK3α | 215 nM | |
| GSK3β | 1.05 µM | |
| GSK3α | 6.7 µM |
Table 2: Template for Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM this compound |
| GSK3β | (To be determined) |
| GSK3α | (To be determined) |
| CDK1 | (To be determined) |
| PKA | (To be determined) |
| ... (additional kinases) | (To be determined) |
Experimental Protocols
Protocol 1: In Vitro GSK3β Kinase Activity Assay
This protocol is adapted from commercially available luminescent kinase assay kits.
Objective: To determine the IC50 of this compound against GSK3β.
Materials:
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Recombinant human GSK3β enzyme
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GSK3 substrate peptide
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ATP
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Kinase assay buffer
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This compound
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ADP-Glo™ Kinase Assay Kit (or similar)
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White, opaque 96-well or 384-well plates
Procedure:
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Prepare a serial dilution of this compound in kinase assay buffer.
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Add the diluted this compound or vehicle control to the wells of the plate.
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Add the GSK3β enzyme to each well and incubate briefly.
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Initiate the kinase reaction by adding a mixture of the GSK3 substrate and ATP.
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Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
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Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
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Incubate at room temperature for 40 minutes.
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Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30 minutes.
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Read the luminescence using a plate reader.
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Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Determination of Maximum Tolerated Dose (MTD) in Mice
This protocol provides a general framework for an MTD study.
Objective: To determine the highest dose of this compound that can be administered daily for a specified period (e.g., 14 or 28 days) without causing significant toxicity.
Materials:
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This compound
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Appropriate vehicle for in vivo administration
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6-8 week old mice of the desired strain
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Standard animal housing and monitoring equipment
Procedure:
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Acclimate the mice to the facility for at least one week.
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Randomly assign mice to several dose groups (e.g., vehicle control, and 4-5 escalating doses of this compound). A typical starting dose could be based on previous studies (e.g., 30 mg/kg).
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Administer this compound or vehicle daily via the intended route of administration (e.g., i.p. injection or oral gavage) for the duration of the study.
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Monitor the animals daily for clinical signs of toxicity, including changes in body weight, appearance, behavior, and food/water intake.
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Record body weight at least three times per week.
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Define humane endpoints (e.g., >20% body weight loss) at which animals will be euthanized.
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At the end of the study, collect blood for hematology and clinical chemistry analysis.
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Perform a gross necropsy and collect major organs for histopathological examination.
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The MTD is defined as the highest dose that does not result in mortality, significant weight loss, or other severe clinical signs of toxicity.
Mandatory Visualizations
Caption: GSK3β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Optimizing (R)-BRD3731 Signal-to-Noise in Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Western blot experiments involving the GSK3β inhibitor, (R)-BRD3731.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2][3][4] GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including the WNT/β-catenin signaling pathway.[2] GSK3β typically phosphorylates β-catenin, marking it for degradation. By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus where it can regulate gene expression.
Q2: I am not seeing a clear signal for my protein of interest after treating cells with this compound. What could be the issue?
Several factors could contribute to a weak or absent signal. These can be broadly categorized into issues with the experimental setup or the Western blot procedure itself.
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Suboptimal this compound Treatment: Ensure the concentration and incubation time of this compound are appropriate for your cell type and target protein. A concentration of 1-10 μM for 24 hours has been shown to inhibit the phosphorylation of downstream targets in cell lines like SH-SY5Y.
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Antibody Performance: The primary antibody may not be specific or sensitive enough. It is also crucial to use the antibody at its optimal dilution.
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Insufficient Protein Loading: Ensure an adequate amount of total protein is loaded into each well of the gel. A typical range is 20-50µg of protein per lane.
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Inefficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.
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Detection Reagent Issues: The detection reagent may be expired or too dilute.
Q3: My Western blot shows high background, obscuring the specific bands. How can I reduce this?
High background can be caused by several factors, leading to a poor signal-to-noise ratio.
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Blocking: Incomplete blocking of non-specific sites on the membrane is a common cause.
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Antibody Concentrations: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.
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Washing Steps: Insufficient washing can leave behind unbound antibodies, contributing to background noise.
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Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.
Troubleshooting Guides
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000). |
| Insufficient Protein Load | Increase the amount of protein loaded per lane. Perform a protein quantification assay (e.g., BCA or Bradford) to ensure accurate and consistent loading. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage/amperage). Ensure good contact between the gel and membrane. Use a positive control to confirm transfer efficiency. |
| Inactive Detection Reagent | Use fresh or new detection reagents. Ensure proper storage conditions are met. |
| Suboptimal this compound Treatment | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein. |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). Consider trying a different blocking agent. For phosphorylated proteins, BSA is often preferred over milk as milk contains phosphoproteins. |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal dilution that maximizes signal and minimizes background. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Increase the volume of wash buffer used. Ensure a detergent like Tween-20 is included in the wash buffer. |
| Membrane Dried Out | Keep the membrane moist at all times during the procedure. |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
Experimental Protocols
Key Experiment: Western Blotting Protocol for Assessing Protein Levels after this compound Treatment
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
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Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
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SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of this compound in the WNT/β-catenin signaling pathway.
Caption: A logical workflow for troubleshooting common Western blot issues.
References
Technical Support Center: (R)-BRD3731 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (R)-BRD3731.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of GSK3β Signaling
Q: I am not observing the expected downstream effects of GSK3β inhibition (e.g., increased β-catenin levels) after treating my cells with this compound. What are the possible reasons?
A: Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:
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Compound Integrity and Solubility:
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Improper Storage: Ensure that this compound has been stored correctly at -20°C for short-term storage or -80°C for long-term storage to maintain its activity.
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Precipitation in Media: this compound may precipitate in your cell culture media, especially at higher concentrations. Prepare fresh dilutions from a DMSO stock solution for each experiment and visually inspect for any precipitation. Consider using a solubilizing agent like PEG300 or Tween-80 for in vivo studies if solubility is a concern.
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-
Experimental Conditions:
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Cell Line-Specific Responses: The effects of GSK3β inhibition can be highly cell-type dependent. Some cell lines may have compensatory mechanisms or less reliance on the GSK3β pathway for the specific endpoint you are measuring. It has been noted that this compound can impair colony formation in TF-1 cells while increasing it in MV4-11 cells.
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Treatment Duration and Concentration: The optimal concentration and treatment time can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
-
Western Blot Troubleshooting:
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Antibody Quality: Ensure your primary antibodies against phospho-GSK3β (Ser9), total GSK3β, and β-catenin are validated and working optimally.
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Protein Lysate Quality: Prepare fresh cell lysates and ensure proper protein quantification to load equal amounts for Western blotting.
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Issue 2: Unexpected Cytotoxicity
Q: I am observing significant cell death in my experiments with this compound at concentrations that have been reported as non-toxic. Why might this be happening?
A: While this compound has been shown to be non-cytotoxic in some cell lines like SIM-A9 at concentrations up to 80 μM, this can vary.
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Cell Line Sensitivity: Different cell lines have varying sensitivities to GSK3 inhibitors. Your specific cell line may be more dependent on GSK3β signaling for survival.
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Off-Target Effects: Although this compound is selective for GSK3β, high concentrations may lead to off-target effects on other kinases, which could induce cytotoxicity.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a toxic level (typically <0.5%).
Recommended Actions:
-
Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line using an MTT or other cell viability assay.
-
Use the lowest effective concentration of this compound that elicits the desired biological response to minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a key regulatory kinase in the Wnt signaling pathway. By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it can activate target gene transcription.
Q2: What are the IC50 values of this compound for GSK3α and GSK3β?
A2: The inhibitory potency of this compound varies for the two GSK3 isoforms.
| Target | IC50 |
| GSK3β | 1.05 µM |
| GSK3α | 6.7 µM |
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, it is recommended to prepare a stock solution in DMSO. The solubility in DMSO is ≥ 200 mg/mL (529.77 mM). Store the stock solution at -20°C for up to one month or at -80°C for up to six months. For in vivo experiments, specific formulations with solvents like PEG300 and Tween-80 may be required to improve solubility.
Experimental Protocols
1. Western Blot Analysis of β-catenin Accumulation
This protocol describes the steps to assess the effect of this compound on β-catenin levels in cultured cells.
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Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Normalize the β-catenin signal to a loading control like β-actin or GAPDH.
-
2. Cell Viability Assay (MTT)
This protocol outlines a method to determine the cytotoxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 20, 40, 80 µM) and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: GSK3β Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
(R)-BRD3731 stability in aqueous solutions
Welcome to the technical support center for (R)-BRD3731. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be stored at -80°C, which can maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: What are the common causes of perceived instability or loss of activity of this compound in aqueous experimental conditions?
A2: Several factors can contribute to a perceived loss of activity, which may be related to the compound's stability in aqueous solutions:
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Precipitation: this compound, like many small molecule inhibitors, has limited solubility in aqueous media. Diluting a concentrated DMSO stock solution into aqueous buffers or cell culture media can cause the compound to precipitate, thus reducing its effective concentration.
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Adsorption to Plastics: The compound may adsorb to the surface of standard laboratory plastics, leading to a decrease in the available concentration.
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pH-dependent Degradation: The stability of the compound may be sensitive to the pH of the aqueous solution.
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Interactions with Media Components: Components of cell culture media, such as serum proteins, can bind to the inhibitor, reducing its bioavailability.
Q3: How can I minimize precipitation when preparing aqueous working solutions of this compound?
A3: To minimize precipitation, ensure that the final concentration of DMSO in your aqueous solution is kept low (typically below 0.5%). When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid mixing. If precipitation is observed, gentle warming or sonication may help to redissolve the compound. However, it is crucial to first confirm that these procedures do not degrade the compound.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] GSK3β is a key enzyme in several signaling pathways, including the canonical Wnt/β-catenin pathway.[1][2] By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates target gene transcription.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound Precipitation: The concentration of this compound in the aqueous medium exceeds its solubility limit. | - Visually inspect for precipitate after dilution. - Reduce the final concentration of the compound. - Ensure the final DMSO concentration is minimal and consistent across experiments. |
| Compound Degradation: The compound is unstable under the experimental conditions (e.g., pH, temperature, light exposure). | - Prepare fresh working solutions immediately before each experiment. - Protect solutions from light. - Assess stability under specific experimental conditions using a suitable analytical method (see Experimental Protocols). | |
| Adsorption to Labware: The compound is binding to the surface of plastic tubes or plates. | - Use low-protein-binding microplates and tubes. - Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases. | |
| High variability between experimental replicates | Inconsistent Dosing: Pipetting errors, especially with small volumes of concentrated stock solutions. | - Use calibrated pipettes and appropriate pipetting techniques for small volumes. - Prepare a master mix of the working solution to add to all replicates. |
| Cell Health and Density: Variations in cell number or health can affect the response to the inhibitor. | - Ensure consistent cell seeding density and monitor cell health and confluence. | |
| Unexpected cellular phenotypes | Off-target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes. | - Perform dose-response experiments to determine the optimal concentration range. - Use a structurally distinct GSK3β inhibitor as a positive control to confirm that the observed phenotype is due to GSK3β inhibition. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its degradation products.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium).
- Prepare a working solution of this compound by diluting the stock solution into the aqueous buffer to the desired final concentration.
2. Incubation:
- Incubate the aqueous working solution under the desired experimental conditions (e.g., specific temperature, light exposure).
- Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Immediately quench any potential degradation by freezing the samples at -80°C or by mixing with a suitable organic solvent to precipitate proteins and halt reactions.
3. HPLC Analysis:
- Thaw the samples and, if necessary, centrifuge to remove any precipitate.
- Analyze the supernatant by a validated stability-indicating HPLC method. A common approach is to use a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
4. Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Plot the percentage of remaining this compound against time to determine the stability profile.
Signaling Pathways and Workflows
Diagram 1: Canonical Wnt/β-catenin Signaling Pathway
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound on GSK3β.
Diagram 2: Experimental Workflow for Assessing Compound Stability
Caption: A generalized workflow for determining the stability of this compound in an aqueous solution.
References
avoiding (R)-BRD3731 precipitation in experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers avoid precipitation of (R)-BRD3731 in experimental settings. By following these recommendations, you can ensure the accurate and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis Signal-regulating Kinase 7 (ASK7). ASK7 is a key component of the JNK signaling pathway, which is activated in response to cellular stress, such as oxidative stress and endoplasmic reticulum (ER) stress. By inhibiting ASK7, this compound is proposed to block downstream phosphorylation of MKK4/7 and subsequent JNK activation, thereby protecting cells from stress-induced apoptosis.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule with poor aqueous solubility. It is critical to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into aqueous experimental media. Anhydrous DMSO is the recommended solvent for primary stock solutions.[1]
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Recommended Use |
| Anhydrous DMSO | > 50 mg/mL (> 100 mM) | Primary stock solution |
| Ethanol (100%) | ~15 mg/mL (~30 mM) | Alternative for stock solution |
| PBS (pH 7.4) | < 0.01 mg/mL (< 20 µM) | Final working solution (with caution) |
| Cell Culture Media + 10% FBS | ~0.02 mg/mL (~40 µM) | Final working solution |
Q3: How should I prepare a primary stock solution of this compound?
To avoid solubility issues, preparing a concentrated stock solution in anhydrous DMSO is the crucial first step. We recommend a concentration of 10-50 mM. For a detailed method, please refer to Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO .
Q4: My this compound precipitated out of my DMSO stock solution. What should I do?
This can happen if the DMSO used was not anhydrous or if the storage temperature was too low. Moisture can significantly reduce the solubility of the compound in DMSO.
-
Solution: Gently warm the vial to 37°C and sonicate for 5-10 minutes. If the precipitate redissolves, the stock can likely be used. To prevent this from recurring, store aliquots in desiccated conditions. If it does not redissolve, the stock may have degraded and should be discarded.
Q5: I am seeing precipitation when I add this compound to my cell culture media. How can I prevent this?
This is a common issue known as "solvent shock," where the compound crashes out of solution when the concentrated DMSO stock is rapidly diluted into an aqueous environment.
-
Prevention Strategies:
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Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is non-toxic and as low as possible, typically ≤ 0.1%.
-
Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C.
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Stepwise Dilution: Avoid adding the DMSO stock directly to your final large volume of media. Perform an intermediate dilution step as detailed in Protocol 2 .
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Increase Mixing: Add the compound dropwise to the vortexing media to ensure rapid and even dispersion.
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Reduce Final Compound Concentration: Your working concentration may be above the compound's kinetic solubility limit in the media. Test a lower concentration range.
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Troubleshooting Guide
Use this guide to diagnose and resolve specific precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the recommended procedure for preparing a 20 mM stock solution.
Materials:
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This compound powder (MW: 377.52 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile, conical-bottom microcentrifuge tubes
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Vortex mixer and sonicator
Procedure:
-
Weigh Compound: In a sterile tube, weigh 7.55 mg of this compound powder.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 2 minutes. If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of precipitates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -80°C in a desiccated container for long-term stability.
Protocol 2: Recommended Procedure for Diluting this compound into Aqueous Media for Cell-Based Assays
This protocol is designed to minimize precipitation ("solvent shock") when preparing a final working concentration of 20 µM in cell culture media.
Materials:
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20 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
Pipette 98 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 2 µL of the 20 mM DMSO stock solution to the medium. This creates a 400 µM intermediate solution in 2% DMSO.
-
Immediately vortex the tube gently for 10-15 seconds to mix thoroughly. This step is critical.
-
-
Prepare Final Working Solution:
-
Have your final volume of pre-warmed media ready (e.g., 7.9 mL for an 8 mL final volume).
-
Add 100 µL of the 400 µM intermediate solution to the 7.9 mL of media.
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This results in a final concentration of 5 µM this compound in a media containing a final DMSO concentration of 0.025%, which is well-tolerated by most cell lines.
-
-
Use Immediately: Use the final working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound, as the compound will precipitate over time.
References
(R)-BRD3731 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-BRD3731. The information addresses potential batch-to-batch variability issues to ensure experimental consistency and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including the WNT signaling pathway.[1][2] By inhibiting GSK3β, this compound can modulate downstream signaling pathways implicated in a range of diseases, including neurological and psychiatric disorders, diabetes, and some cancers.
Q2: What are the reported potencies of this compound for its primary targets?
Reported IC50 values for this compound can vary slightly between different sources, which may be indicative of different experimental conditions or assay formats. It is crucial to establish a baseline IC50 in your specific assay system.
| Target | Reported IC50 |
| GSK3β | 15 nM |
| GSK3α | 215 nM |
A second source reports IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α. This highlights the importance of in-house validation.
Q3: How should this compound be stored to ensure stability?
To maintain the integrity of this compound, proper storage is critical. Stock solutions should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year). For in vivo experiments, it is recommended to prepare fresh solutions daily.
Q4: What are common solvents for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, further dilution into aqueous buffers containing agents like PEG300, Tween-80, or SBE-β-CD may be necessary to ensure solubility and bioavailability.
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different batches of this compound.
Possible Cause: Batch-to-batch variability in purity, isomeric ratio, or the presence of contaminants can lead to discrepancies in experimental outcomes. Even minor differences in impurity profiles can significantly impact biological activity.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA) for Each Batch: Always obtain the CoA from the supplier for each new batch. Compare the purity data (e.g., by HPLC, LC-MS) and other specifications between batches.
-
Perform In-House Quality Control (QC):
-
Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of each batch.
-
Identity Confirmation: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical identity of the compound.
-
Functional Assay: Establish a simple, robust functional assay (e.g., measuring the phosphorylation of a known GSK3β substrate like CRMP2) to determine the relative potency of each batch.
-
-
Standardize Compound Handling: Ensure consistent procedures for dissolving, storing, and diluting the compound across all experiments.
Issue 2: Lower than expected potency in a cell-based assay.
Possible Cause: The observed potency of an inhibitor in a cellular context can be influenced by factors such as cell permeability, compound stability in culture media, and off-target effects.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Re-measure the concentration of your stock solution. Errors in initial weighing or dilution can lead to inaccurate final concentrations.
-
Assess Cell Permeability: If the compound has poor cell permeability, the intracellular concentration may not be sufficient to inhibit the target. Consider using cell lines with known differences in drug transporter expression or performing a cellular thermal shift assay (CETSA) to assess target engagement.
-
Check for Compound Stability: Incubate this compound in your cell culture medium for the duration of your experiment and then analyze its integrity by HPLC or LC-MS to check for degradation.
-
Optimize Assay Conditions: Factors such as cell density, serum concentration, and incubation time can all affect the apparent potency of an inhibitor.
Issue 3: Unexpected or off-target effects observed.
Possible Cause: Impurities from the synthesis or degradation products could have biological activity. Additionally, at higher concentrations, this compound may inhibit other kinases or cellular targets.
Troubleshooting Steps:
-
Perform Dose-Response Analysis: Carefully titrate the concentration of this compound in your experiments. Off-target effects are more likely to occur at higher concentrations.
-
Use a Structurally Unrelated GSK3β Inhibitor: To confirm that the observed phenotype is due to GSK3β inhibition, use a different, structurally distinct GSK3β inhibitor as a positive control.
-
Analyze Purity of the Compound: As mentioned in Issue 1, use analytical methods to check for the presence of impurities that may be responsible for the off-target effects.
-
Consult Kinase Profiling Data: If available, review broad kinase screening data for this compound to identify potential off-target kinases.
Experimental Protocols & Methodologies
Protocol 1: Purity and Identity Verification by LC-MS
This protocol outlines a general method for verifying the purity and identity of this compound batches.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
Liquid chromatography-mass spectrometry (LC-MS) system
Method:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare mobile phase A: Water with 0.1% FA.
-
Prepare mobile phase B: ACN with 0.1% FA.
-
Dilute the stock solution to a final concentration of 10 µg/mL in mobile phase A.
-
Inject the sample onto the LC-MS system.
-
Run a gradient elution from 5% to 95% mobile phase B over 15 minutes.
-
Monitor the UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
Analyze the mass spectrometry data to confirm the molecular weight of this compound.
-
Integrate the peak areas from the UV chromatogram to calculate the purity.
Protocol 2: In-Cell Target Engagement using Western Blot
This protocol describes a method to assess the ability of this compound to engage its target, GSK3β, in cells by measuring the phosphorylation of a downstream substrate, CRMP2.
Materials:
-
Cell line expressing GSK3β and CRMP2 (e.g., SH-SY5Y)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-CRMP2 (Thr514), anti-total-CRMP2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Method:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the phospho-CRMP2 signal to total CRMP2 and the loading control (β-actin).
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.
Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of GSK3β by this compound.
References
interpreting variable cellular responses to (R)-BRD3731
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to help interpret the variable cellular responses observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the serine/threonine kinase GSK3β.[1][2] It exhibits significantly higher potency for GSK3β over its isoform, GSK3α.[1][3] The primary mechanism of action is the inhibition of GSK3β's kinase activity, which prevents the phosphorylation of its downstream substrates. This modulation affects numerous signaling pathways, including the Wnt/β-catenin pathway.[1]
Q2: What are the reported IC50 values for this compound against GSK3β and GSK3α?
Reported IC50 values for this compound can vary slightly between studies, but it consistently shows a strong preference for GSK3β. One source indicates IC50 values of 15 nM for GSK3β and 215 nM for GSK3α, demonstrating a 14-fold selectivity. Another source reports IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α. It is crucial to refer to the specific batch's certificate of analysis for the most accurate potency information.
Q3: Why do different cell lines show variable responses to this compound treatment?
The variable cellular responses to this compound are often attributed to the context-dependent roles of GSK3β in different cell types. GSK3 is a key regulator in a multitude of cellular processes, and its inhibition can have opposing effects depending on the genetic background, activation state of compensatory signaling pathways, and the specific cellular process being examined. For instance, treatment with this compound has been shown to impair colony formation in TF-1 cells while increasing it in the MV4-11 cell line.
Q4: How should I prepare and store this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, specific formulations are required. One protocol suggests a vehicle of 40% PEG300, 5% Tween-80, and 55% saline. Another option is a suspension in 20% SBE-β-CD in saline. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results between experiments. | - Cell line heterogeneity: Different passages of the same cell line can exhibit altered responses. - Variability in compound potency: Different batches of this compound may have slight variations in purity or potency. - Inconsistent cell culture conditions: Fluctuations in media composition, serum concentration, or cell density can impact results. | - Use cell lines from a consistent, low-passage stock. - Always obtain a new IC50 curve for each new batch of the compound. - Maintain strict adherence to standardized cell culture protocols. |
| Observed cellular toxicity at expected effective concentrations. | - Off-target effects: At higher concentrations, the selectivity of this compound for GSK3β over GSK3α may decrease, leading to off-target effects. - Cell line sensitivity: Some cell lines may be inherently more sensitive to GSK3β inhibition. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. - Consider using a lower concentration for a longer duration of treatment. - Test the effect of a structurally distinct GSK3β inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| No observable effect at previously reported effective concentrations. | - Poor compound solubility: this compound may precipitate out of solution, especially in aqueous media. - Rapid compound degradation: The compound may not be stable under your specific experimental conditions. - Resistant cell line: The cell line may have intrinsic resistance mechanisms, such as compensatory signaling pathways. | - Ensure complete dissolution of the compound in DMSO before further dilution in culture media. - Prepare fresh dilutions for each experiment. - Confirm target engagement by assessing the phosphorylation status of a known GSK3β substrate, such as β-catenin or CRMP2. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Selectivity (fold) | Reference |
| GSK3β | 15 | 14 | |
| GSK3α | 215 |
Table 2: Cellular Effects of this compound in Different Cell Lines
| Cell Line | Concentration | Effect | Reference |
| SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation | |
| HL-60 | 20 µM | Decreased β-catenin (S33/37/T41) phosphorylation, Induced β-catenin (S675) phosphorylation | |
| TF-1 | 10-20 µM | Impaired colony formation | |
| MV4-11 | 10-20 µM | Increased colony-forming ability | |
| SIM-A9 (microglia) | 10-20 µM | Reduced LPS-induced TNF-α and IL-6 expression |
Experimental Protocols
Western Blotting for β-catenin Phosphorylation
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Cell Treatment: Plate HL-60 cells and treat with 20 µM this compound or vehicle control for 24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-β-catenin (S33/37/T41), phospho-β-catenin (S675), and total β-catenin. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Colony Formation Assay
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Cell Seeding: Seed TF-1 or MV4-11 cells in methylcellulose-based medium at a low density.
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Treatment: Add this compound at concentrations ranging from 10-20 µM to the medium.
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Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate.
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Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies containing more than 50 cells.
Visualizations
References
Technical Support Center: (R)-BRD3731 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective GSK3β inhibitor, (R)-BRD3731, in in vivo experiments. Our aim is to help you address challenges related to inconsistent efficacy and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). It belongs to the pyrazolodihydropyridine class of compounds.[1] GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including signal transduction pathways like the Wnt/β-catenin pathway. By inhibiting GSK3β, this compound can modulate the phosphorylation of downstream substrates, thereby influencing gene expression and other cellular functions.
Q2: What are the reported in vitro IC50 values for this compound?
This compound exhibits selectivity for GSK3β over GSK3α. The reported IC50 values are:
Another source reports IC50 values for the racemate, BRD3731, as:
It is important to note the different reported potencies, which may be due to different experimental conditions or the use of the racemate versus the specific (R)-enantiomer.
Q3: Has this compound been shown to be effective in vivo?
Yes, the racemate BRD3731 has demonstrated in vivo efficacy in a mouse model of schizophrenia. A 30 mg/kg intraperitoneal (i.p.) injection was shown to normalize cortical gamma oscillations and reverse deficits in working memory. This study provides strong evidence that BRD3731 is brain-penetrant and can exert its pharmacological effects in the central nervous system.
Q4: What is the recommended vehicle for in vivo administration of this compound?
Two common formulations have been reported for the in vivo use of BRD3731 and its analogs. The choice of vehicle can significantly impact the solubility and bioavailability of the compound.
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Solvent 3 | 5% Tween-80 | - |
| Solvent 4 | 45% Saline | - |
| Resulting Solution | Clear solution | Clear solution |
| Solubility | ≥ 5 mg/mL | ≥ 5 mg/mL |
Table 1: In Vivo Formulation Protocols for this compound.
Troubleshooting Inconsistent In Vivo Efficacy
Inconsistent efficacy is a common challenge in preclinical in vivo studies with small molecule inhibitors. The following guide provides a systematic approach to troubleshooting issues with this compound.
dot
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Issue 1: I am not observing the expected therapeutic effect.
Possible Cause 1: Suboptimal Compound Formulation
-
Rationale: The solubility and stability of this compound in the chosen vehicle are critical for its bioavailability. Precipitation of the compound before or after administration will lead to lower than expected exposure.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the formulation for any signs of precipitation. If observed, sonication or gentle warming may help to redissolve the compound. However, be cautious about potential degradation with heat.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use. The stability of this compound in solution over time is not well characterized.
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Vehicle Selection: Consider trying both of the recommended in vivo formulations (see Table 1) to determine which provides better and more consistent results in your hands.
-
Possible Cause 2: Inadequate Dosing
-
Rationale: The reported effective dose of 30 mg/kg for the racemate, BRD3731, may not be optimal for all animal models or for the specific (R)-enantiomer. Factors such as the disease state, animal strain, and age can influence the required dose.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model and endpoint.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform a pilot PK study to measure the plasma and, ideally, brain concentrations of this compound after administration. This will help you understand the exposure levels achieved at different doses and correlate them with the observed pharmacological effect.
-
Issue 2: The therapeutic effect is variable between animals.
Possible Cause 1: Inconsistent Compound Administration
-
Rationale: Improper administration techniques, particularly for intraperitoneal injections, can lead to variability in drug absorption.
-
Troubleshooting Steps:
-
Standardized Procedure: Ensure that all personnel involved in dosing are using a standardized and consistent injection technique.
-
Injection Volume: Use an appropriate injection volume for the size of the animal to avoid leakage from the injection site.
-
Possible Cause 2: Biological Variability
-
Rationale: Individual differences in metabolism and clearance can contribute to variable responses to the drug.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.
-
Satellite PK Group: Include a satellite group of animals for PK analysis to assess the variability in drug exposure within your study.
-
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound (DMSO/PEG300/Tween-80/Saline)
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution.
-
In a separate tube, combine the appropriate volumes of PEG300, Tween-80, and saline.
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing to ensure complete dissolution.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for clarity before administration.
Protocol 2: Pharmacodynamic Analysis of GSK3β Inhibition
-
Dose animals with this compound or vehicle control.
-
At selected time points after dosing, euthanize the animals and rapidly collect the tissue of interest (e.g., brain).
-
Immediately snap-freeze the tissue in liquid nitrogen to preserve the phosphorylation state of proteins.
-
Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Perform Western blotting to assess the phosphorylation levels of GSK3β downstream targets, such as p-CRMP2 or total β-catenin.
-
A decrease in the phosphorylation of CRMP2 or an increase in the levels of β-catenin would indicate target engagement by this compound.
// Nodes Wnt [label="Wnt Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Frizzled [label="Frizzled Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Dishevelled [label="Dishevelled", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3B [label="GSK3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; APC_Axin [label="APC/Axin Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Catenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal Degradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; R_BRD3731 [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Wnt -> Frizzled [label="binds"]; Frizzled -> Dishevelled [label="activates"]; Dishevelled -> GSK3B [label="inhibits"]; GSK3B -> Beta_Catenin [label="phosphorylates for degradation"]; APC_Axin -> Beta_Catenin [style=dashed, arrowhead=none]; Beta_Catenin -> Proteasome [label="targeted to"]; Beta_Catenin -> TCF_LEF [label="activates"]; TCF_LEF -> Gene_Expression [label="promotes"]; R_BRD3731 -> GSK3B [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; }``` Caption: Simplified Wnt/β-catenin signaling pathway and the action of this compound.
This technical support guide is intended to be a starting point for troubleshooting inconsistent in vivo efficacy of this compound. For more complex issues, further investigation into the specific experimental conditions and animal model may be necessary.
References
mitigating non-specific binding of (R)-BRD3731
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address and mitigate non-specific binding of the selective GSK3β inhibitor, (R)-BRD3731.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). It exhibits a 14-fold selectivity for GSK3β over GSK3α, with IC50 values of 15 nM for GSK3β and 215 nM for GSK3α respectively.[1][2] Its primary intended target is GSK3β, a key kinase in the Wnt signaling pathway, which is implicated in various cellular processes and diseases, including psychiatric and neurodegenerative disorders.[1][2]
Q2: What is non-specific binding and why is it a concern with this compound?
A2: Non-specific binding refers to the interaction of a compound with proteins or other molecules that are not its intended target.[3] For this compound, this can lead to off-target effects, where the inhibitor modulates signaling pathways independently of GSK3β inhibition. This is a significant concern as it can result in misleading experimental data, cellular toxicity, and inconsistent results, making it difficult to attribute observed phenotypes solely to the inhibition of GSK3β.
Q3: What are the common causes of non-specific binding in laboratory experiments?
A3: Several factors can contribute to non-specific binding in various assays. These include hydrophobic and electrostatic interactions between the compound and unintended proteins, high concentrations of the inhibitor leading to binding at lower affinity sites, and issues with experimental conditions such as buffer composition and inadequate blocking. In immunoprecipitation assays, proteins can unfold during cell lysis and non-specifically bind to affinity beads.
Q4: How can I determine if the effects I'm observing are due to off-target binding of this compound?
A4: A multi-step approach is recommended to investigate potential off-target effects. This includes performing a careful dose-response analysis, using a structurally different GSK3β inhibitor as a control, and conducting a target engagement assay to confirm that this compound is binding to GSK3β in your specific cellular model at the concentrations being used. A rescue experiment, by overexpressing a drug-resistant mutant of GSK3β, can also provide strong evidence for off-target effects if the phenotype is not reversed.
Troubleshooting Guides
This section provides solutions for specific issues you might encounter during your experiments with this compound.
Issue 1: High Background in Co-Immunoprecipitation (Co-IP) Assays
High background in Co-IP experiments can obscure the true interaction partners of your protein of interest.
Troubleshooting Steps:
-
Pre-clear the Cell Lysate: Before adding your primary antibody, incubate the cell lysate with control beads (e.g., protein A/G agarose beads) to remove proteins that non-specifically bind to the beads.
-
Optimize Lysis and Wash Buffers: The composition of your lysis and wash buffers is critical. Modifying the salt and detergent concentrations can significantly reduce non-specific binding. Refer to the table below for recommended buffer modifications.
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Titrate Antibody Concentration: Using an excessive amount of antibody can increase non-specific binding. Perform a titration to find the optimal antibody concentration.
-
Increase Wash Steps: Increasing the number and duration of wash steps can help remove weakly bound, non-specific proteins.
Table 1: Buffer Optimization for Co-IP
| Parameter | Low Stringency (Initial Condition) | Medium Stringency | High Stringency | Rationale |
| NaCl Concentration | 150 mM | 250-300 mM | 500 mM | Reduces non-specific electrostatic interactions. |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% | 0.5% | 1.0% | Disrupts non-specific hydrophobic interactions. |
| Number of Washes | 3 x 5 minutes | 4 x 5 minutes | 5-6 x 5 minutes | More washes improve the removal of non-specifically bound proteins. |
Issue 2: Inconsistent Phenotypic Effects in Cell-Based Assays
Inconsistent results across experiments can be a sign of off-target effects or issues with compound stability and solubility.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that this compound is engaging with GSK3β in your cells at the concentrations you are using.
-
Use a Control Compound: Compare the phenotype induced by this compound with that of a structurally unrelated GSK3β inhibitor. If the phenotypes differ, it suggests the effects of this compound may be, at least in part, due to off-target binding.
-
Check Compound Solubility and Stability: Ensure that this compound is fully dissolved in your culture media and is stable under your experimental conditions. Precipitated compound can cause non-specific effects.
-
Perform a Kinome Screen: To identify potential off-targets, consider performing a kinome-wide selectivity screen to test this compound against a large panel of kinases.
Experimental Protocols
Optimized Co-Immunoprecipitation (Co-IP) Protocol to Reduce Non-Specific Binding
This protocol incorporates pre-clearing and stringent washing steps to minimize non-specific protein binding.
Materials:
-
Cell lysate
-
Primary antibody against your protein of interest
-
Protein A/G magnetic beads
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash Buffer A (Lysis buffer with 150 mM NaCl)
-
Wash Buffer B (Lysis buffer with 300 mM NaCl)
-
Wash Buffer C (Lysis buffer with 500 mM NaCl)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate:
-
Add 20 µL of equilibrated protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of equilibrated protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer A.
-
Wash the beads twice with 1 mL of Wash Buffer B.
-
Wash the beads once with 1 mL of Wash Buffer C.
-
Finally, wash the beads once with 1 mL of Wash Buffer A to remove residual high salt.
-
-
Elution:
-
Resuspend the beads in 30 µL of elution buffer.
-
Incubate at room temperature for 10 minutes (for glycine elution) or at 95°C for 5 minutes (for SDS-PAGE sample buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway showing the inhibitory action of this compound on GSK3β.
Caption: Workflow for troubleshooting non-specific binding of this compound.
Caption: Key contributors to non-specific binding in experimental assays.
References
Validation & Comparative
A Comparative Guide to (R)-BRD3731 and Other Glycogen Synthase Kinase 3 (GSK3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-BRD3731 with other prominent Glycogen Synthase Kinase 3 (GSK3) inhibitors. The information is curated to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, with a focus on potency, selectivity, and mechanism of action.
Introduction to GSK3 and Its Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β.[2] Dysregulation of GSK3 activity has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, bipolar disorder, and cancer, making it a critical therapeutic target.[2][3]
GSK3 inhibitors are valuable tools for dissecting the intricate signaling pathways regulated by this kinase and hold significant promise as therapeutic agents. This guide focuses on a comparative analysis of this compound against other well-characterized GSK3 inhibitors: BRD3731, CHIR-99021, SB-216763, and LY2090314.
Comparative Analysis of GSK3 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound and other selected GSK3 inhibitors. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.
Table 1: Biochemical Potency Against GSK3 Isoforms
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Selectivity (α vs β) | Source(s) |
| This compound | 6700 | 1050 | ~6.4-fold for β | [4] |
| BRD3731 | 215 | 15 | ~14-fold for β | |
| CHIR-99021 | 10 | 6.7 | ~1.5-fold for β | |
| SB-216763 | 34.3 | ~34.3 | Non-selective | |
| LY2090314 | 1.5 | 0.9 | ~1.7-fold for β |
Kinase Selectivity Profile
Evaluating the off-target effects of a kinase inhibitor is crucial for interpreting experimental results and for its potential therapeutic development. The following table provides a summary of the selectivity of the compared inhibitors against a broader panel of kinases.
Table 2: Selectivity Against Other Kinases
| Compound | Noted Off-Targets (Inhibition >50% at 1µM) | Source(s) |
| This compound | Data not publicly available. | |
| BRD3731 | Data not publicly available. | |
| CHIR-99021 | Exhibits high selectivity; minimal activity against a panel of 20 closely related kinases. | |
| SB-216763 | Exhibits minimal activity against 24 other protein kinases (IC50 >10 µM). | |
| LY2090314 | Highly selective towards GSK3. |
Signaling Pathways and Experimental Workflows
GSK3 Signaling Pathway
GSK3 is a key regulator in multiple signaling cascades, most notably the Wnt/β-catenin and insulin signaling pathways. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK3, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Caption: Workflow for a typical LanthaScreen™ Eu Kinase Binding Assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
References
- 1. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of (R)-BRD3731 and CHIR-99021: Selectivity in Focus
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical studies and the ultimate development of targeted therapeutics. This guide provides a detailed comparison of two prominent glycogen synthase kinase 3 (GSK3) inhibitors, (R)-BRD3731 and CHIR-99021, with a focus on their selectivity profiles, supported by experimental data and methodologies.
Both this compound and CHIR-99021 are potent inhibitors of GSK3, a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Dysregulation of GSK3 activity has been linked to various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. While both compounds effectively inhibit GSK3, their selectivity across the human kinome is a critical determinant of their utility as research tools and their potential as therapeutic agents.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity and selectivity of this compound and CHIR-99021 against their primary targets, GSK3α and GSK3β.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | GSK3β | 1.05 µM | ~6.4-fold vs. GSK3α | [1] |
| GSK3α | 6.7 µM | [1] | ||
| CHIR-99021 | GSK3β | 6.7 | ~1.5-fold vs. GSK3α | [2] |
| GSK3α | 10 | [2] |
While both compounds exhibit potent inhibition of GSK3, this compound demonstrates a more pronounced selectivity for the GSK3β isoform over GSK3α. CHIR-99021, on the other hand, is a potent dual inhibitor of both isoforms.
A broader understanding of selectivity requires assessing the activity of these inhibitors against a wide array of kinases. While a head-to-head comprehensive kinome scan for this compound is not publicly available, data from a closely related oxazole-4-carboxamide inhibitor (inhibitor 51) from the same chemical series provides strong evidence for the exquisite selectivity of this scaffold. In a screen against 371 kinases, inhibitor 51 demonstrated remarkable selectivity, with at least 10,000-fold selectivity against all other kinases tested.
CHIR-99021 has been extensively profiled and is known for its high degree of selectivity. It exhibits over 500-fold selectivity for GSK3 over closely related kinases and more than 800-fold selectivity against a panel of 45 other enzymes and receptors.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments typically employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant GSK3β enzyme
-
GSK3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound or CHIR-99021) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase buffer, the GSK3β enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the GSK3 substrate peptide and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Procedure (Simplified):
-
A library of human kinases, each tagged with a unique DNA identifier, is used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After reaching equilibrium, the amount of kinase bound to the solid support is quantified via qPCR.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Hits are identified as kinases for which binding is significantly reduced in the presence of the test compound.
Signaling Pathway Modulation
Both this compound and CHIR-99021 exert their primary biological effects through the inhibition of GSK3, a key negative regulator of the Wnt/β-catenin signaling pathway.
In the absence of a Wnt signal, GSK3 within the "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt to its receptors, Frizzled and LRP5/6, leads to the inhibition of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. This compound and CHIR-99021 mimic the Wnt signal by directly inhibiting GSK3, thereby stabilizing β-catenin and activating downstream signaling.
Experimental Workflow Visualization
The process of characterizing and comparing kinase inhibitors follows a logical workflow, from initial screening to detailed selectivity profiling.
Conclusion
Both this compound and CHIR-99021 are valuable tools for the study of GSK3 signaling. The choice between these inhibitors will depend on the specific research question.
-
CHIR-99021 is a highly potent and selective dual inhibitor of GSK3α and GSK3β. Its extensive characterization and proven selectivity make it a reliable tool for robustly inhibiting GSK3 activity and activating the Wnt/β-catenin pathway.
-
This compound offers the advantage of isoform selectivity, preferentially inhibiting GSK3β. This makes it a more suitable tool for dissecting the specific roles of the GSK3β isoform in various cellular processes. While comprehensive kinome-wide data for this compound itself is limited, the exceptional selectivity of its chemical scaffold suggests a low potential for off-target effects.
For researchers aiming to investigate the distinct functions of GSK3β, this compound presents a more targeted approach. For studies requiring potent and broad inhibition of GSK3 activity, CHIR-99021 remains a gold standard due to its well-documented selectivity and dual-isoform inhibition. As with any pharmacological tool, it is crucial to consider the full selectivity profile and to include appropriate controls to ensure that the observed effects are on-target.
References
A Comparative Guide: (R)-BRD3731 versus SB216763 in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent Glycogen Synthase Kinase 3 (GSK-3) inhibitors, (R)-BRD3731 and SB216763, in the context of neuronal models. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neuronal development, synaptic plasticity, and cell survival.[1][2] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various neurological and psychiatric disorders, making it a critical therapeutic target.[2] GSK-3 exists in two main isoforms, GSK-3α and GSK-3β, which share a high degree of homology in their kinase domains but exhibit both redundant and distinct functions in the nervous system.[3]
This guide focuses on two widely used GSK-3 inhibitors:
-
This compound: A selective inhibitor of the GSK-3β isoform.[4]
-
SB216763: A potent, non-selective inhibitor of both GSK-3α and GSK-3β isoforms.
Understanding the differential effects of these inhibitors is crucial for dissecting the specific roles of GSK-3α and GSK-3β in neuronal function and pathology.
Data Presentation
The following tables summarize the key characteristics and reported effects of this compound and SB216763 based on available in vitro and in vivo data.
Table 1: Inhibitor Properties and Selectivity
| Feature | This compound | SB216763 |
| Target(s) | Selective GSK-3β inhibitor | Potent inhibitor of GSK-3α and GSK-3β |
| IC50 (GSK-3β) | 15 nM | 34.3 nM |
| IC50 (GSK-3α) | 215 nM | ~34.3 nM (reported to be equally effective against both isoforms) |
| Selectivity (α vs β) | ~14-fold selective for GSK-3β | Non-selective |
| Mechanism of Action | ATP-competitive (implied) | ATP-competitive |
Table 2: Reported Effects in Neuronal Models
| Neuronal Process | This compound | SB216763 |
| Neuronal Development & Differentiation | No direct data found. As a GSK-3β selective inhibitor, it may influence processes shown to be GSK-3β dependent, such as preventing the generation of upper-layer cortical neurons. | Promotes neuronal differentiation of neural progenitor cells. |
| Neuronal Survival & Apoptosis | No direct data found. | Protects cerebellar granule neurons from apoptotic cell death. |
| Synaptic Plasticity | No direct data found. | Prevents the induction of long-term depression (LTD). |
| Axon Growth | No direct data found. | Inhibition of GSK-3 by SB216763 has been shown to affect axon growth, though the effect can be concentration-dependent. |
| Downstream Signaling | Decreases β-catenin phosphorylation (S33/37/T41) and inhibits phosphorylation of CRMP2 in cell lines. | Increases cytoplasmic β-catenin levels and inhibits tau phosphorylation in neurons. |
| In Vivo Effects | Reduces audiogenic seizures in Fmr1 KO mice. Normalizes cortical gamma oscillations and reverses working memory deficits in a mouse model of schizophrenia. | Reduces hyper-locomotion and produces anti-depressive like activity in a mouse model of schizophrenia. |
Note: The data for this compound and SB216763 in Table 2 are derived from separate studies and not from direct head-to-head comparisons. Therefore, caution should be exercised when directly comparing the magnitudes of their effects.
Signaling Pathways
The following diagrams illustrate the differential impact of this compound and SB216763 on GSK-3 signaling pathways in neurons.
References
- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. GSK3β Modulates Timing-Dependent Long-Term Depression Through Direct Phosphorylation of Kv4.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic range of GSK3α not GSK3β is essential for bidirectional synaptic plasticity at hippocampal CA3-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of (R)-BRD3731 for GSK3β Over GSK3α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-BRD3731 with other glycogen synthase kinase 3 (GSK3) inhibitors, focusing on its selectivity for the β isoform over the α isoform. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Data Presentation: Quantitative Comparison of GSK3 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected GSK3 inhibitors against GSK3α and GSK3β. The data highlights the varying degrees of selectivity achieved by different chemical scaffolds. It is important to note that IC50 values can vary between different assay formats and experimental conditions.
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Selectivity (Fold, α/β) | Reference |
| This compound | 6,700 | 1,050 | 0.16 | [1] |
| BRD3731 | 215 | 15 | 0.07 | [2][3] |
| BRD0705 | 66 | 515 | 7.8 | [3] |
| AZD1080 | 6.9 | 31 | 4.5 | [2] |
| CHIR99021 | 10 | 6.7 | 0.67 |
Note: Selectivity fold is calculated as (IC50 for GSK3α) / (IC50 for GSK3β). A value less than 1 indicates selectivity for GSK3β, while a value greater than 1 indicates selectivity for GSK3α. The significant discrepancy in reported IC50 values for this compound and its racemate BRD3731 highlights the importance of consistent experimental methodology.
Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that exists as two highly homologous isoforms, GSK3α and GSK3β. It plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. The diagram below illustrates a simplified overview of the canonical Wnt/β-catenin signaling pathway, a key pathway regulated by GSK3.
Caption: Canonical Wnt/β-catenin signaling pathway regulated by GSK3.
Experimental Protocols
The determination of inhibitor selectivity for GSK3α versus GSK3β relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for commonly employed assays.
In Vitro Kinase Assay using Luminescence (e.g., ADP-Glo™ or Kinase-Glo®)
This method measures the amount of ADP produced (ADP-Glo™) or the amount of ATP remaining (Kinase-Glo®) after the kinase reaction.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3-specific substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ or Kinase-Glo® reagent and detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup:
-
Add kinase assay buffer to each well of the plate.
-
Add the test compound or DMSO (for control wells) to the appropriate wells.
-
Add the GSK3 substrate peptide to all wells.
-
Add either GSK3α or GSK3β enzyme to the appropriate wells. Include "no enzyme" controls.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for each enzyme isoform.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
For ADP-Glo™: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
For Kinase-Glo®: Add Kinase-Glo® Reagent, which simultaneously terminates the kinase reaction and measures the remaining ATP through a luciferase-based reaction. Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity for Kinase-Glo® and directly proportional for ADP-Glo™. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the selectivity of a GSK3 inhibitor.
References
head-to-head comparison of (R)-BRD3731 and Tideglusib
A Head-to-Head Comparison of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: (R)-BRD3731 and Tideglusib
For researchers and drug development professionals investigating therapeutic interventions targeting Glycogen Synthase Kinase-3 (GSK-3), a comprehensive understanding of the available inhibitors is paramount. This guide provides an objective, data-driven comparison of two prominent GSK-3 inhibitors: this compound, a selective GSK-3β inhibitor, and Tideglusib, a non-ATP-competitive, irreversible GSK-3 inhibitor that has undergone clinical investigation for various neurological disorders.
Introduction to the Compounds
This compound is a selective inhibitor of the GSK-3β isoform.[1][2] The two highly homologous isoforms of GSK-3, GSK-3α and GSK-3β, share nearly identical sequences in their catalytic domains but have distinct functions.[3] Isoform-selective inhibitors like this compound are valuable tools for dissecting the specific roles of GSK-3β.
Tideglusib (also known as NP031112) is a non-ATP-competitive and irreversible inhibitor of GSK-3.[4][5] Its unique mechanism of action sets it apart from many ATP-competitive inhibitors. Tideglusib has been the subject of multiple Phase II clinical trials for conditions such as Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy.
Mechanism of Action
This compound acts as a selective inhibitor of GSK-3β. While the exact binding mode is not extensively detailed in the provided results, its selectivity suggests it exploits structural differences between the GSK-3α and GSK-3β isoforms.
Tideglusib is a non-ATP-competitive, irreversible inhibitor of GSK-3. This irreversibility is a key feature, meaning that once bound, it does not readily dissociate from the enzyme, leading to prolonged inhibition. Evidence suggests that its mechanism of action is specific and may involve Cys-199 in the active site of GSK-3β, though covalent binding has not been unequivocally confirmed.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and Tideglusib against GSK-3 isoforms. It is crucial to note that IC50 values can vary based on the specific assay conditions, such as ATP concentration and the presence or absence of a preincubation period.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Source |
| GSK-3β | 15 nM | Not Specified | |
| GSK-3α | 215 nM | Not Specified | |
| GSK-3β | 1.05 µM | Not Specified | |
| GSK-3α | 6.7 µM | Not Specified |
Note: Discrepancies in reported IC50 values may be due to different experimental conditions or variations between the racemic mixture (BRD3731) and the R-enantiomer (this compound).
Table 2: Inhibitory Activity of Tideglusib
| Target | IC50 | Assay Type | Source |
| GSK-3β | 5 nM | Cell-free (with 1-hr preincubation) | |
| GSK-3β | 105 nM | Cell-free (no preincubation) | |
| GSK-3 | 60 nM | Not Specified | |
| GSK-3α | 908 nM | Non-cell-based Z'-LYTE | |
| GSK-3β | 502 nM | Non-cell-based Z'-LYTE |
Signaling Pathways
Both this compound and Tideglusib modulate signaling pathways downstream of GSK-3. GSK-3 is a key regulator in multiple pathways, including the Wnt/β-catenin and insulin signaling pathways, and it plays a crucial role in the phosphorylation of the tau protein, which is implicated in Alzheimer's disease.
In the Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it can activate gene transcription. This compound has been shown to decrease β-catenin phosphorylation at Ser33/37/T41 in HL-60 cells. Interestingly, Tideglusib has been reported not to interfere with β-catenin phosphorylation in neuronal cells, which contrasts with the effects of some ATP-competitive GSK-3 inhibitors.
In the context of neurodegenerative diseases, GSK-3β hyperphosphorylates the microtubule-associated protein tau. This hyperphosphorylation leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Tideglusib has been shown to decrease tau hyperphosphorylation in animal models.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are generalized methodologies for key experiments cited in the comparison of this compound and Tideglusib.
In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE)
This assay is used to determine the IC50 values of compounds against target kinases.
-
Reagent Preparation : Recombinant GSK-3α or GSK-3β enzyme, a synthetic peptide substrate, and ATP are prepared in a suitable kinase buffer. The test compounds, this compound and Tideglusib, are serially diluted to a range of concentrations.
-
Kinase Reaction : The enzyme, peptide substrate, and test compound are mixed and pre-incubated (if required by the protocol). The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 60 minutes).
-
Development : A development reagent containing a site-specific protease is added. This protease specifically cleaves the unphosphorylated peptide substrate.
-
Detection : The cleavage of the unphosphorylated substrate results in a change in fluorescence resonance energy transfer (FRET). The fluorescence is measured using a plate reader.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blotting for Protein Phosphorylation
This technique is used to assess the effect of inhibitors on the phosphorylation state of downstream GSK-3 substrates like β-catenin or CRMP2.
-
Cell Culture and Treatment : Cells (e.g., SH-SY5Y or HL-60) are cultured to a suitable confluency and then treated with various concentrations of this compound or Tideglusib for a specified duration.
-
Cell Lysis : After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-β-catenin (Ser33/37/Thr41)). A separate blot is often probed for the total amount of the protein as a loading control.
-
Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
Cellular and In Vivo Effects
This compound has demonstrated effects in cellular and in vivo models. In SH-SY5Y neuroblastoma cells, it inhibits the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), a GSK-3 substrate involved in neuronal development. In an in vivo model, this compound was shown to reduce audiogenic seizures in Fmr1 knockout mice, a model for Fragile X syndrome.
Tideglusib has been extensively studied in preclinical models. It has been shown to reduce tau hyperphosphorylation, decrease amyloid plaque load, and improve learning and memory in animal models of Alzheimer's disease. In cellular assays, it can prevent cell death induced by certain stressors. Furthermore, in vivo studies in mice have shown that Tideglusib can reach the central nervous system and reduce the phosphorylation of TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS).
Summary and Conclusion
This compound and Tideglusib are both potent inhibitors of GSK-3, but they exhibit distinct profiles that make them suitable for different research applications.
Table 3: Head-to-Head Comparison Summary
| Feature | This compound | Tideglusib |
| Target Selectivity | Selective for GSK-3β | Inhibits both GSK-3α and GSK-3β |
| Mechanism of Action | Reversible (presumed) | Irreversible, non-ATP-competitive |
| Potency (IC50) | 15 nM - 1.05 µM for GSK-3β | 5 nM - 502 nM for GSK-3β |
| Clinical Development | Preclinical | Phase II clinical trials |
| Key Research Applications | Dissecting the specific roles of GSK-3β | Investigating the therapeutic potential of broad GSK-3 inhibition in various disease models |
The choice between this compound and Tideglusib will depend on the specific research question. This compound is an excellent tool for studies focused on the distinct functions of the GSK-3β isoform. In contrast, Tideglusib, with its irreversible mechanism and history in clinical trials, is a relevant compound for translational research aimed at developing therapeutics for neurodegenerative and other diseases where broad GSK-3 inhibition is considered a viable strategy. Researchers should carefully consider the reported potency values in the context of the specific assay conditions and choose the inhibitor that best suits their experimental design and objectives.
References
Comparative Analysis of (R)-BRD3731 and Alternative GSK3 Inhibitors: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Glycogen Synthase Kinase 3 (GSK3) inhibitor (R)-BRD3731 with two widely used alternatives, CHIR-99021 and SB-216763. The focus of this comparison is on the cross-reactivity and selectivity profiles of these compounds, offering valuable insights for target validation and lead optimization efforts in drug discovery.
Introduction to this compound and its Target
This compound is an inhibitor of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3][4][5] GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β. This compound exhibits selectivity for the GSK3β isoform. Dysregulation of GSK3 activity has been linked to various diseases, including neurodegenerative disorders, bipolar disorder, and cancer, making it a significant therapeutic target.
Comparative Potency and Selectivity
A critical aspect of a chemical probe's utility is its selectivity for the intended target over other cellular proteins, particularly other kinases which share structural similarities in their ATP-binding sites. To objectively compare this compound with established GSK3 inhibitors, we have compiled available data on their half-maximal inhibitory concentrations (IC50) against GSK3 isoforms and their broader kinome-wide selectivity.
Table 1: On-Target Potency of GSK3 Inhibitors
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) |
| This compound | 6700 | 1050 |
| CHIR-99021 | 10 | 6.7 |
| SB-216763 | 34.3 | ~34.3 |
Cross-Reactivity Profiles:
To provide a comprehensive view of selectivity, we have sought kinome-wide screening data for each compound. This type of analysis assesses the binding of an inhibitor against a large panel of kinases, revealing potential off-target interactions.
CHIR-99021: KINOMEscan profiling of CHIR-99021 against 359 kinases has demonstrated its high selectivity for GSK3α and GSK3β. While it is a potent GSK3 inhibitor, some moderate off-target binding has been observed for kinases such as BRAF and CDK2.
This compound: At present, comprehensive kinome-wide cross-reactivity data for this compound is not publicly available. Therefore, a direct comparison of its off-target profile with CHIR-99021 and SB-216763 cannot be definitively made. Researchers using this compound should exercise caution and consider performing their own selectivity profiling to fully characterize its off-target effects.
Experimental Methodologies
The data presented in this guide are derived from various experimental assays. Below are detailed protocols for common methods used to assess kinase inhibitor potency and selectivity.
KINOMEscan™ Assay for Cross-Reactivity Profiling
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR). A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
Protocol Outline:
-
Kinase and Ligand Preparation: A proprietary DNA-tagged kinase is used. An immobilized, broadly-selective kinase inhibitor is bound to a solid support.
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a single concentration (e.g., 10 µM) or in a dose-response format.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag.
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can also be calculated to represent the inhibitor's selectivity.
Signaling Pathway Context
GSK3 is a key regulatory node in multiple signaling pathways. Its inhibition can have widespread cellular effects. The diagram below illustrates the central role of GSK3 in the canonical Wnt and PI3K/Akt signaling pathways.
Conclusion
This compound is a selective inhibitor of GSK3β. When compared to the highly selective inhibitor CHIR-99021 and the selective inhibitor SB-216763, a complete assessment of this compound's cross-reactivity profile is hampered by the lack of publicly available kinome-wide screening data. While CHIR-99021 offers a well-characterized and highly selective tool for GSK3 inhibition, and SB-216763 provides a potent alternative with a reasonably clean profile, the off-target landscape of this compound remains to be fully elucidated. Researchers should consider this lack of comprehensive selectivity data when designing experiments and interpreting results obtained with this compound. For critical applications, independent kinome profiling of this compound is strongly recommended to ensure the observed phenotypes are a direct consequence of GSK3β inhibition.
References
Validating the Effects of (R)-BRD3731: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step. This guide provides a comparative analysis of the selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, (R)-BRD3731, and the corresponding GSK3β knockout models to validate its mechanism of action. By examining the molecular consequences of both pharmacological inhibition and genetic ablation, we can confidently attribute the observed effects of this compound to its intended target.
This compound is a potent and selective inhibitor of GSK3β, a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neuronal development, and cell fate.[1][2] Dysregulation of GSK3β activity has been linked to various pathologies, making it a compelling therapeutic target.[1] Knockout models, particularly those generated using CRISPR-Cas9 technology, offer a powerful tool to validate the specificity of drug candidates by mimicking the effect of complete target inhibition.
Comparative Analysis of Downstream Signaling
The primary mechanism of action of this compound is the inhibition of GSK3β's kinase activity. This prevents the phosphorylation of its downstream substrates. Here, we compare the effects of this compound and GSK3β knockout on two key downstream targets: Collapsin Response Mediator Protein 2 (CRMP2) and β-catenin.
Effects on CRMP2 Phosphorylation
GSK3β phosphorylates CRMP2 at Threonine 514 (Thr514), which inhibits its activity in promoting microtubule assembly and axonal growth.[3][4] Inhibition of GSK3β is therefore expected to decrease the levels of phosphorylated CRMP2 (pCRMP2).
| Condition | Relative pCRMP2 (Thr514) Levels | Reference |
| Wild-Type Control | Baseline | |
| This compound Treatment | Decreased | |
| GSK3β Knockout | Significantly Decreased |
Effects on β-Catenin Phosphorylation and Stability
In the canonical Wnt signaling pathway, GSK3β phosphorylates β-catenin at Serine 33, Serine 37, and Threonine 41 (Ser33/37/Thr41), targeting it for proteasomal degradation. Inhibition of GSK3β leads to the accumulation of active (non-phosphorylated) β-catenin.
| Condition | Relative pβ-catenin (Ser33/37/Thr41) Levels | Active β-catenin Levels | Reference |
| Wild-Type Control | Baseline | Low | |
| This compound Treatment | Decreased | Increased | Inferred from mechanism |
| GSK3β Knockout | Not Applicable (No kinase) | Significantly Increased |
Experimental Protocols
To enable researchers to replicate and validate these findings, detailed protocols for key experiments are provided below.
CRISPR-Cas9 Mediated GSK3β Knockout in a Human Cell Line
This protocol outlines the generation of a stable GSK3β knockout cell line using CRISPR-Cas9 technology.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the human GSK3B gene using a publicly available design tool.
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
-
Transfection:
-
Transfect the Cas9-gRNA plasmids into the target human cell line (e.g., HEK293T) using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
After selection, dilute the cell suspension to a concentration of a single cell per 100-200 µL and plate into 96-well plates.
-
Allow single cells to form colonies over 1-2 weeks.
-
-
Screening and Validation:
-
Expand individual clones and lyse a portion of the cells to extract genomic DNA.
-
Perform PCR to amplify the targeted region of the GSK3B gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of GSK3β protein expression in validated knockout clones by Western blot analysis.
-
Western Blot Analysis of pCRMP2 (Thr514)
This protocol describes the detection of phosphorylated CRMP2 by Western blot.
-
Cell Lysis and Protein Quantification:
-
Treat wild-type and GSK3β knockout cells with and without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pCRMP2 (Thr514) (e.g., Cell Signaling Technology #9397) diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CRMP2 or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software.
-
Western Blot Analysis of pβ-catenin (Ser33/37/Thr41)
This protocol details the detection of phosphorylated β-catenin.
-
Sample Preparation:
-
Follow the same cell lysis and protein quantification steps as described for the pCRMP2 Western blot.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane in 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pβ-catenin (Ser33/37/Thr41) (e.g., Cell Signaling Technology #9561) diluted in blocking buffer.
-
Proceed with washing, secondary antibody incubation, and detection as outlined in the pCRMP2 protocol.
-
-
Normalization and Analysis:
-
Normalize the pβ-catenin signal to total β-catenin or a housekeeping protein.
-
Quantify the results using densitometry.
-
Visualizing the Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the GSK3β signaling pathway and the experimental workflow for validating this compound.
Caption: GSK3β Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound using knockout models.
References
- 1. Frontiers | Differential regulation of collapsin response mediator protein 2 (CRMP2) phosphorylation by GSK3ß and CDK5 following traumatic brain injury [frontiersin.org]
- 2. GSK3β regulates a novel β-Catenin degradation pathway via the GID complex in Wnt signaling. | Sciety [sciety.org]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Evidence that glycogen synthase kinase-3 isoforms have distinct substrate preference in the brain | MRC PPU [ppu.mrc.ac.uk]
comparing the efficacy of (R)-BRD3731 and AR-A014418
An Objective Comparison of (R)-BRD3731 and AR-A014418 for Glycogen Synthase Kinase-3 Inhibition
This guide provides a detailed comparison of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors, this compound and AR-A014418, for researchers, scientists, and drug development professionals. The information presented is collated from publicly available experimental data to facilitate an objective evaluation of their efficacy and selectivity.
Glycogen synthase kinase-3 is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3] Its dysregulation has been implicated in a wide range of diseases, such as Alzheimer's disease, type II diabetes, and certain cancers, making it a significant therapeutic target.[1][4] Both this compound and AR-A014418 are potent inhibitors of GSK-3, but they exhibit distinct profiles in terms of isoform selectivity and reported efficacy.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and AR-A014418 based on in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | AR-A014418 |
| Target(s) | Primarily GSK-3β | GSK-3 |
| IC₅₀ (GSK-3β) | 15 nM or 1.05 µM | 104 ± 27 nM |
| IC₅₀ (GSK-3α) | 215 nM or 6.7 µM | Not specified, but considered a GSK-3 inhibitor |
| Kᵢ | Not specified | 38 nM (ATP-competitive) |
| Selectivity | ~14-fold selectivity for GSK-3β over GSK-3α | Highly selective for GSK-3; no significant inhibition of 28 other kinases including cdk2 and cdk5 (IC₅₀ > 100 µM) |
| Mechanism | GSK-3β selective inhibitor | ATP-competitive GSK-3 inhibitor |
Note: Discrepancies in the reported IC₅₀ values for this compound exist across different sources, potentially stemming from different experimental conditions or assays.
Table 2: Comparative Cellular Efficacy
| Cell Line / Model | Assay | This compound Effect | AR-A014418 Effect |
| SH-SY5Y Cells | Western Blot (CRMP2 Phosphorylation) | Inhibition at 1-10 µM | Reduces neuroendocrine markers and suppresses growth |
| HL-60 Cells | Western Blot (β-catenin Phosphorylation) | Decreases β-catenin S33/37/T41 phosphorylation at 20 µM | Not specified |
| SIM-A9 Microglial Cells | qPCR (Cytokine mRNA) | Dose-dependent inhibition of IL-1β, IL-6, and TNF-α mRNA levels (10-20 µM) | Not specified |
| 3T3 Fibroblasts | Tau Phosphorylation Assay | Not specified | Inhibits tau phosphorylation at Ser-396 (IC₅₀ = 2.7 µM) |
| N2A Neuroblastoma | Cell Viability Assay | Not specified | Protects against cell death induced by PI3K/PKB pathway blockage |
| Pancreatic Cancer Cells | Growth/Proliferation Assays | Not specified | Suppresses cell growth and enhances cytotoxicity of gemcitabine |
| Hippocampal Slices | β-amyloid induced neurodegeneration | Not specified | Inhibits neurodegeneration |
Table 3: Comparative In Vivo Efficacy
| Animal Model | Dosing & Administration | This compound Outcome | AR-A014418 Outcome |
| Fmr1 KO Mice | 30 mg/kg; i.p. | Reduces audiogenic seizures | Not specified |
| Neuropathic Pain (Mice) | Not specified | Not specified | Inhibits mechanical and cold hyperalgesia (0.01-1 mg/kg, i.p.) and reduces pro-inflammatory cytokines |
| Forced Swim Test (Rats) | Not specified | Not specified | Produces antidepressant-like effects by reducing immobility time (30 µmol/kg, i.p.) |
| ALS Mouse Model | Not specified | Not specified | Delays symptom onset and slows disease progression (0-4 mg/kg, i.p.) |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway targeted by both inhibitors and generalized workflows for their characterization.
Caption: Canonical Wnt/β-catenin pathway showing GSK-3β's role and the inhibitory action of the compounds.
Caption: Generalized workflow for an in vitro kinase assay to determine inhibitor IC₅₀ values.
Caption: Experimental workflow for evaluating the efficacy of AR-A014418 in a neuropathic pain model.
Experimental Protocols
Protocol 1: In Vitro GSK-3 Kinase Assay (General)
This protocol is a generalized representation for determining the IC₅₀ of an inhibitor against GSK-3.
-
Reagent Preparation : A reaction buffer is prepared, typically containing MOPS (pH 7.0), EDTA, β-mercaptoethanol, and BSA.
-
Inhibitor Dilution : The test inhibitor (this compound or AR-A014418) is serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup : In a microtiter plate, recombinant human GSK-3 enzyme is preincubated with a biotinylated peptide substrate and varying concentrations of the inhibitor.
-
Reaction Initiation : The kinase reaction is initiated by adding a solution containing Mg(Ac)₂ and ATP, often including radiolabeled [γ-³³P]ATP. The final ATP concentration is kept low (e.g., 1 µM) for competitive inhibitor studies.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at room temperature or 30°C.
-
Reaction Termination : The reaction is stopped, typically by adding a solution with a high concentration of EDTA.
-
Detection : The amount of phosphorylated substrate is quantified. If using a radiolabel, the substrate is captured (e.g., on a streptavidin-coated plate), washed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is used to assess the cellular activity of GSK-3 inhibitors by measuring the phosphorylation state of downstream targets like CRMP2 or β-catenin.
-
Cell Culture and Treatment : Cells (e.g., SH-SY5Y or HL-60) are cultured to ~80% confluency. The cells are then treated with the GSK-3 inhibitor at various concentrations (e.g., 1-20 µM) or a vehicle (DMSO) control for a specified duration (e.g., 24 hours).
-
Cell Lysis : After treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-CRMP2 or anti-phospho-β-catenin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control (e.g., anti-β-actin or anti-GAPDH) is also probed to confirm equal protein loading.
-
-
Detection : The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the loading control.
Protocol 3: Mouse Model of Neuropathic Pain
This protocol describes the evaluation of AR-A014418's efficacy in a preclinical pain model.
-
Animal Model : Male mice are used. Neuropathic pain is induced by partial ligation of the sciatic nerve (PSNL model).
-
Hyperalgesia Assessment : Mechanical hyperalgesia (increased sensitivity to pressure) is measured using von Frey filaments. A series of calibrated filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined. Cold hyperalgesia can be assessed by applying a drop of acetone to the paw and measuring the withdrawal response time.
-
Drug Administration : Following the establishment of hyperalgesia (typically several days post-surgery), mice are administered AR-A014418 (e.g., 0.01-1 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.
-
Behavioral Testing : Mechanical and/or cold hyperalgesia is reassessed at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the onset and duration of the analgesic effect.
-
Cytokine Analysis : At the end of the study, spinal cord tissue may be collected to measure the levels of pro-inflammatory cytokines like TNF-α and IL-1β using methods such as ELISA to investigate the mechanism of action.
-
Data Analysis : The paw withdrawal thresholds or response latencies are compared between the AR-A014418-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA) to determine if the compound significantly reduces pain-like behaviors.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
Assessing the In Vivo Isoform Specificity of (R)-BRD3731: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-BRD3731 has been identified as an inhibitor of Glycogen Synthase Kinase 3 (GSK3), a critical enzyme implicated in a multitude of cellular processes and disease states. A key aspect for the therapeutic development of any GSK3 inhibitor is its isoform specificity, particularly in a complex in vivo setting. This guide provides a comparative analysis of this compound, including its in vitro profile against its structural analog, BRD3731, and outlines a comprehensive experimental strategy to assess its in vivo isoform specificity for GSK3α and GSK3β.
In Vitro Isoform Selectivity: this compound vs. BRD3731
This compound and BRD3731 are distinct compounds originating from the same patent, US20160375006A1, with significantly different potencies and selectivities for the two GSK3 isoforms, GSK3α and GSK3β.[1][2][3][4][5] this compound is denoted as compound example 273 in the patent, while BRD3731 is example 272.
| Compound | Target Isoform | IC50 | Selectivity (fold) | Patent Reference |
| This compound | GSK3β | 1.05 µM | ~6.4x vs. GSK3α | US20160375006A1, Cmpd 273 |
| GSK3α | 6.7 µM | |||
| BRD3731 | GSK3β | 15 nM | ~14.3x vs. GSK3α | US20160375006A1, Cmpd 272 |
| GSK3α | 215 nM |
Proposed Experimental Workflow for In Vivo Isoform Specificity Assessment
Currently, there is a lack of published data directly assessing the in vivo isoform specificity of this compound. The following experimental workflow is proposed to address this critical gap. This workflow is designed to provide a quantitative comparison of the engagement of this compound with GSK3α and GSK3β in a relevant animal model.
References
A Comparative Guide to GSK-3 Inhibitors: (R)-BRD3731 vs. BIO (6-bromoindirubin-3'-oxime)
For researchers and drug development professionals navigating the landscape of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, understanding the nuanced differences between available small molecules is paramount. This guide provides an objective comparison of two prominent GSK-3 inhibitors, the isoform-selective (R)-BRD3731 and the broader-spectrum BIO (6-bromoindirubin-3'-oxime). By examining their mechanisms of action, potency, selectivity, and cellular effects through supporting experimental data, this document aims to equip scientists with the information necessary to select the appropriate tool for their research needs.
Mechanism of Action and Target Specificity
Both this compound and BIO exert their effects by inhibiting the activity of GSK-3, a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway.[1][2] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, both compounds prevent this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn modulates the transcription of Wnt target genes.
However, a key distinction lies in their selectivity for the two GSK-3 isoforms, GSK-3α and GSK-3β. This compound is a selective inhibitor of GSK-3β.[1][3] In contrast, BIO is a potent pan-inhibitor of both GSK-3α and GSK-3β.[4] Furthermore, BIO has been shown to inhibit other kinases, notably cyclin-dependent kinases (CDKs), which should be a consideration in experimental design.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and BIO, providing a direct comparison of their potency and selectivity. It is important to note that IC50 values can vary between different assay conditions and studies.
| Parameter | This compound | BIO (6-bromoindirubin-3'-oxime) | Reference |
| Target | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3α/β (GSK-3α/β) | |
| IC50 GSK-3β | 1.05 µM / 15 nM | 5 nM | |
| IC50 GSK-3α | 6.7 µM / 215 nM | 5 nM | |
| Selectivity (GSK-3α/GSK-3β) | ~6.4-fold / ~14-fold for GSK-3β | Non-selective | |
| Other Notable Targets | Not extensively reported | CDK1 (IC50 = 320 nM), CDK5 (IC50 = 80 nM) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Wnt/β-catenin signaling pathway and points of intervention by this compound and BIO.
Caption: A typical experimental workflow for analyzing β-catenin levels by Western blot.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize and compare GSK-3 inhibitors like this compound and BIO.
In Vitro GSK-3 Kinase Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against GSK-3.
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
GSK-3 substrate (e.g., a pre-phosphorylated peptide such as CREBtide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound and BIO dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of this compound and BIO in DMSO.
-
In a multi-well plate, add the kinase assay buffer.
-
Add the GSK-3 substrate to each well.
-
Add the diluted inhibitor (this compound or BIO) or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of recombinant GSK-3 enzyme and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for β-catenin Stabilization
This method is used to assess the cellular effect of GSK-3 inhibition by measuring the levels of total and phosphorylated β-catenin.
Materials:
-
Cell line of interest (e.g., HEK293T, SW480)
-
Cell culture medium and supplements
-
This compound and BIO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, BIO, or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of β-catenin and phospho-β-catenin to the loading control.
Conclusion
The choice between this compound and BIO depends critically on the specific research question. For studies requiring the specific inhibition of GSK-3β to dissect its unique biological roles, the selectivity of this compound makes it a superior choice. Its reduced activity against GSK-3α allows for a more targeted investigation of the β-isoform's functions.
Conversely, BIO's potent, non-isoform-selective inhibition of GSK-3 makes it a powerful tool for robustly activating the Wnt/β-catenin pathway when the individual contributions of the GSK-3 isoforms are not the primary focus. However, researchers must remain cognizant of its off-target effects on CDKs and potentially other kinases, and include appropriate controls to ensure that the observed phenotypes are indeed attributable to GSK-3 inhibition.
Ultimately, a thorough understanding of the distinct pharmacological profiles of this compound and BIO, as outlined in this guide, will enable researchers to make informed decisions and generate more precise and reliable experimental outcomes.
References
A Comparative Analysis of the Downstream Effects of (R)-BRD3731 and Kenpaullone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Kinase Inhibitors
In the landscape of kinase inhibitor research, (R)-BRD3731 and Kenpaullone have emerged as significant tool compounds for dissecting cellular signaling pathways. While both molecules are recognized for their inhibitory action on Glycogen Synthase Kinase 3 (GSK3), their distinct selectivity profiles lead to divergent downstream effects. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences
| Feature | This compound | Kenpaullone |
| Primary Target(s) | Selective GSK3β inhibitor | Dual inhibitor of Cyclin-Dependent Kinases (CDKs) and GSK3β |
| Selectivity | High selectivity for GSK3β over GSK3α | Broader spectrum, inhibiting multiple CDKs and GSK3β |
| Key Downstream Pathways | Wnt/β-catenin, Neuronal signaling (CRMP2) | Wnt/β-catenin, Cell Cycle, Neuronal signaling (KCC2) |
| Primary Applications | Investigating specific roles of GSK3β in neuroinflammation, mood disorders, and diabetes | Studying the interplay between cell cycle and GSK3 signaling, cancer research, neuroprotection, and stem cell biology |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Kenpaullone against their primary targets, providing a quantitative measure of their potency and selectivity.
| Compound | Target | IC50 | Reference |
| This compound | GSK3β | 15 nM | [1] |
| GSK3α | 215 nM | [1] | |
| Kenpaullone | GSK-3β | 23 nM | [2] |
| CDK1/cyclin B | 0.4 µM | [3][4] | |
| CDK2/cyclin A | 0.68 µM | ||
| CDK5/p25 | 0.85 µM | ||
| CDK2/cyclin E | 7.5 µM |
Downstream Effects: A Head-to-Head Comparison
The differential selectivity of this compound and Kenpaullone translates into distinct downstream cellular consequences. This section explores their impact on key signaling pathways and cellular processes.
Wnt/β-catenin Signaling
Both compounds modulate the Wnt/β-catenin pathway through their inhibition of GSK3β. GSK3β is a key component of the β-catenin destruction complex. Its inhibition leads to the stabilization and nuclear translocation of β-catenin, resulting in the activation of Wnt target gene transcription.
This compound has been shown to decrease the phosphorylation of β-catenin at Ser33/37/Thr41 and induce its phosphorylation at Ser675 in HL-60 cells. Kenpaullone also leads to the accumulation and nuclear translocation of β-catenin.
Neuronal Signaling
Both inhibitors have profound effects on neuronal signaling, albeit through different downstream mediators.
This compound primarily affects the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2) . GSK3β phosphorylates CRMP2, leading to its inactivation and subsequent inhibition of axonal growth. By inhibiting GSK3β, this compound can decrease CRMP2 phosphorylation, thereby promoting neurite outgrowth. This is supported by findings that this compound inhibits the phosphorylation of CRMP2 in SH-SY5Y cells.
Kenpaullone , on the other hand, has been identified as an enhancer of KCC2 (Potassium-Chloride Cotransporter 2) expression. It achieves this by inhibiting GSK3β, which in turn prevents the degradation of δ-catenin. Stabilized δ-catenin translocates to the nucleus and, through the transcription factor KAISO, upregulates KCC2 expression. This leads to a more hyperpolarized resting membrane potential and is associated with analgesic effects in preclinical pain models.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of both compounds, particularly in the context of microglia, the resident immune cells of the central nervous system.
A study on the selective inhibition of GSK3 isoforms in microglia demonstrated that This compound significantly suppressed the LPS-induced expression of pro-inflammatory genes.
In a mouse model of Alzheimer's disease, Kenpaullone was shown to reduce the levels of pro-inflammatory cytokines in the brain.
The following table presents a comparative summary of their anti-inflammatory effects.
| Cytokine/Marker | This compound (20 µM, in vitro) % Inhibition | Kenpaullone (5 mg/kg, in vivo) % Reduction |
| IL-1β | 92.75% | ~50% |
| IL-6 | 54.57% | ~40% |
| TNF-α | Not reported | ~35% |
| iNOS | 34.38% | Not reported |
| CD11b | 53.23% | Not reported |
Note: Data for this compound is from an in vitro study on microglia, while data for Kenpaullone is from an in vivo mouse model of Alzheimer's disease. Direct comparison should be made with caution.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the downstream effects of this compound and Kenpaullone.
Western Blotting for Phosphorylated Proteins
Objective: To detect changes in the phosphorylation status of target proteins such as β-catenin and CRMP2 following treatment with GSK3 inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y for CRMP2, HL-60 for β-catenin) at an appropriate density. Treat cells with varying concentrations of this compound or Kenpaullone for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against the phosphorylated form of the target protein (e.g., anti-phospho-β-catenin (Ser33/37/Thr41), anti-phospho-CRMP2 (Thr514)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a loading control like GAPDH or β-actin.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of Kenpaullone on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of Kenpaullone concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Real-Time Quantitative PCR (RT-qPCR) for KCC2 Expression
Objective: To quantify the effect of Kenpaullone on KCC2 mRNA expression in neuronal cells.
Protocol:
-
Cell Culture and Treatment: Culture primary cortical neurons and treat with Kenpaullone at various concentrations for a specified time (e.g., 48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for KCC2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of KCC2 mRNA using the ΔΔCt method.
Conclusion
This compound and Kenpaullone, while both targeting GSK3β, offer distinct advantages for specific research applications. The high selectivity of this compound makes it an excellent tool for elucidating the precise roles of the GSK3β isoform in various cellular processes, particularly in the context of neuroinflammation and neuronal development. In contrast, Kenpaullone's broader inhibitory profile against both CDKs and GSK3β provides a valuable pharmacological agent for investigating the interplay between cell cycle regulation and GSK3-mediated signaling, with significant implications for cancer biology, neuroprotection, and regenerative medicine. The choice between these two inhibitors should be guided by the specific biological question and the signaling pathways of interest. This guide provides the foundational data and experimental context to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential regulation of collapsin response mediator protein 2 (CRMP2) phosphorylation by GSK3ß and CDK5 following traumatic brain injury [frontiersin.org]
- 3. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to GSK3β Selective Inhibitors for Researchers
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development.[1] Its dysregulation has been implicated in a wide range of diseases, such as Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers, making it a compelling therapeutic target for drug development.[1][2] This guide provides a comparative overview of key selective inhibitors of GSK3β, presenting their performance based on experimental data to assist researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Overview of GSK3β Inhibitors
GSK3β inhibitors can be broadly categorized based on their mechanism of action. The most common are ATP-competitive inhibitors, which bind to the kinase's ATP-binding pocket.[3] Non-ATP-competitive inhibitors, a less common class, bind to other sites on the enzyme.[4] The selectivity of these inhibitors is a critical parameter, as off-target effects can lead to undesirable cellular responses. Kinome-wide screening is often employed to assess the selectivity of these compounds against a broad panel of kinases.
Comparative Analysis of Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of several widely studied GSK3β inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency. Selectivity is represented by the IC50 values against other kinases, where a higher value indicates greater selectivity for GSK3β.
| Inhibitor | Type | GSK3β IC50 (nM) | GSK3α IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| CHIR99021 | ATP-competitive | 6.7 | 10 | CDK2 (>500), MAPK (>500), PKB (>500) | |
| LY2090314 | ATP-competitive | 0.9 | 1.5 | Highly selective across a large kinase panel | |
| Tideglusib | Non-ATP-competitive, Irreversible | ~5 (with preincubation) | - | Shows selectivity in a panel of 68 kinases | |
| SB-216763 | ATP-competitive | 34 | 31 | - | |
| AR-A014418 | ATP-competitive | 104 | 38 | - | |
| ML320 | ATP-competitive | 10-30 | - | Superior kinome-wide selectivity compared to CHIR99021 |
Signaling Pathways Involving GSK3β
GSK3β is a key regulatory node in several critical signaling pathways. Understanding these pathways is essential for elucidating the cellular effects of GSK3β inhibition.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
PI3K/Akt Signaling Pathway
Growth factors can activate the PI3K/Akt pathway. Akt (also known as Protein Kinase B) phosphorylates GSK3β at Serine 9, leading to its inhibition. This pathway is crucial for cell survival and proliferation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate inhibitor characterization. Below are summaries of common assays used to evaluate GSK3β inhibitors.
In Vitro Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Methodology:
-
Reaction Setup: In a 384-well plate, combine the GSK3β enzyme, a suitable substrate (e.g., a peptide derived from glycogen synthase), ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains an enzyme that converts the generated ADP back to ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce light, which is quantified using a luminometer. The light signal is directly proportional to the ADP generated and thus to the kinase activity.
Cell-Based Target Engagement Assay (Western Blot for pGSK3β)
This method assesses the ability of an inhibitor to engage GSK3β within a cellular context by measuring the phosphorylation status of GSK3β at Serine 9, an inhibitory phosphorylation site.
Methodology:
-
Cell Treatment: Treat cultured cells with the GSK3β inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated GSK3β (pGSK3β Ser9).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
To normalize, probe a separate membrane or strip and re-probe the same membrane with an antibody for total GSK3β.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imager. The band intensity for pGSK3β is then normalized to the total GSK3β band intensity.
Conclusion
The selection of a GSK3β inhibitor for research purposes depends on the specific experimental needs, including the required potency, selectivity, and mechanism of action. ATP-competitive inhibitors like CHIR99021 and LY2090314 offer high potency and selectivity, making them valuable tools for in vitro and in vivo studies. Non-ATP-competitive inhibitors such as Tideglusib provide an alternative mechanism of action that can be advantageous in certain contexts. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and interpret their studies on GSK3β. As the field of GSK3β research continues to evolve, a thorough understanding of the available inhibitors and their characteristics will be crucial for advancing our knowledge of this important kinase and its role in health and disease.
References
Safety Operating Guide
Proper Disposal of (R)-BRD3731: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (R)-BRD3731, a GSK3 inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing the exact hazards of this compound, it is imperative to treat this compound as hazardous waste. This precautionary approach ensures the highest safety standards for laboratory personnel and minimizes environmental impact.
All chemical waste, including this compound and any materials it has contaminated, must be disposed of through an established hazardous waste collection program. It is strictly prohibited to discharge such chemicals into the sewer system or to allow them to evaporate in a fume hood as a method of disposal.
Key Disposal Principles
Proper disposal procedures are contingent on the chemical and physical properties of the substance. While specific quantitative data for this compound's immediate environmental impact is not available, the following table outlines the general characteristics of this compound relevant to its handling and disposal.
| Property | Data | Source |
| Molecular Formula | C₂₄H₃₁N₃O | MedChemExpress |
| Molecular Weight | 377.52 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Recommended at -20°C or -80°C | MedChemExpress |
Experimental Protocols for Disposal
The following protocols provide a detailed methodology for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes pure compound, solutions containing the compound, and any materials used for handling and cleanup (e.g., pipette tips, gloves, absorbent pads).
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Specifically, keep organic solvents, toxic metals, and inorganic chemicals in separate waste containers.[1] Acids and bases should also be stored separately.[2]
2. Waste Container Management:
-
Use appropriate and compatible containers for waste storage. Plastic is often preferred for chemical waste.[3] If the original container is used, ensure it is in good condition.
-
Ensure all waste containers are clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
-
Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Do not overfill liquid waste containers.
3. Storage of Hazardous Waste:
-
Store this compound waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
4. Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste.
-
If the compound is determined to be an "acute hazardous waste" by your EHS office, the empty container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Before disposing of a triple-rinsed container as regular trash, all hazardous waste labels must be defaced or removed.
5. Arranging for Waste Pickup:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the collected this compound waste.
-
Follow all institutional procedures for waste manifest and pickup.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the most current safety data sheets for any chemical you handle.
References
Essential Safety and Operational Guide for Handling (R)-BRD3731
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-BRD3731. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.[1] The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| PPE Item | Minimum Requirement (All Handling) | Situations Requiring Enhanced Protection |
| Lab Coat | Standard, buttoned lab coat.[2] | Fire-resistant lab coat when working with flammable solvents.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields.[1] | Chemical splash goggles for preparing solutions or when there is a splash hazard.[3] |
| Face Protection | Not required for routine handling of small quantities. | A face shield worn over safety glasses or goggles is necessary when handling bulk quantities or when a significant splash hazard exists. |
| Hand Protection | Disposable nitrile gloves. For incidental contact, double-gloving may be appropriate. | Chemical-resistant gloves (consult manufacturer's compatibility chart) for extended contact or when handling stock solutions in solvents like DMSO. |
| Footwear | Closed-toe shoes. | --- |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood. | A NIOSH-certified respirator (e.g., N95 or higher) may be necessary if working with the solid compound outside of a ventilated enclosure or if aerosolization is possible. A full respiratory program, including fit-testing, is required for respirator use. |
Operational Handling and Storage
Proper operational procedures are critical to minimize exposure and maintain the integrity of this compound.
2.1. Engineering Controls:
-
Ventilation: All work with the solid form of this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to avoid inhalation.
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the laboratory.
2.2. Solution Preparation:
-
This compound is often supplied as a solid or in a solvent like DMSO.
-
Solubility: It is soluble in DMSO at concentrations of 50 mg/mL (with the aid of an ultrasonic bath).
-
Stock Solution Storage:
-
Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months to maintain stability.
-
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
2.3. General Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Keep containers tightly closed when not in use.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound, from receipt to disposal.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
